4-Benzyl-3-(chloromethyl)morpholine
Description
Properties
IUPAC Name |
4-benzyl-3-(chloromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRCVCNYPADFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549027 | |
| Record name | 4-Benzyl-3-(chloromethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110167-16-3 | |
| Record name | 4-Benzyl-3-(chloromethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyl-3-chloromethyl-morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Benzyl-3-(chloromethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Benzyl-3-(chloromethyl)morpholine, a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway, including experimental protocols for its preparation from commercially available starting materials. Furthermore, it summarizes the key analytical data for the characterization of the final compound and its synthetic intermediate. The potential biological relevance of this scaffold is also discussed, with a focus on its interaction with key signaling pathways.
Synthesis
The synthesis of this compound is achieved through a two-step process commencing with the benzylation of a suitable morpholine precursor, followed by chlorination of the resulting alcohol. The most direct route utilizes (S)-morpholin-3-yl)methanol as the starting material, leading to the chiral (S)-enantiomer of the final product.
Synthesis of the Intermediate: (S)-(4-Benzylmorpholin-3-yl)methanol
The first step involves the N-alkylation of (S)-morpholin-3-yl)methanol with benzyl bromide. The reaction is carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is a suitable solvent for this transformation. The reaction proceeds smoothly at room temperature, yielding the desired N-benzylated intermediate.[1]
Synthesis of the Final Product: (S)-4-Benzyl-3-(chloromethyl)morpholine
The subsequent step is the conversion of the primary alcohol of (S)-(4-Benzylmorpholin-3-yl)methanol to the corresponding chloride. This is achieved by treating the alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂), in an inert solvent like dichloromethane. This reaction typically proceeds at room temperature and results in the formation of (S)-4-Benzyl-3-(chloromethyl)morpholine in high yield.[1]
Experimental Protocols
Protocol for the Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol[1]
-
Materials:
-
(S)-Morpholin-3-yl)methanol
-
Benzyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous potassium hydroxide
-
Sodium sulfate
-
-
Procedure:
-
To a solution of (S)-morpholin-3-yl)methanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA).
-
To this mixture, add benzyl bromide and stir at room temperature for 2 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(4-Benzylmorpholin-3-yl)methanol.
-
Protocol for the Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine[1]
-
Materials:
-
(S)-(4-Benzylmorpholin-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane
-
Aqueous sodium hydroxide
-
2N Hydrochloric acid
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve (S)-(4-Benzylmorpholin-3-yl)methanol in dichloromethane.
-
Add thionyl chloride to the solution and stir the mixture at room temperature for 15 hours.
-
Monitor the reaction for completion.
-
Carefully quench the reaction by the addition of aqueous sodium hydroxide.
-
Neutralize the mixture with 2N hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-4-Benzyl-3-(chloromethyl)morpholine.
-
Characterization Data
The structural confirmation of this compound and its precursor is based on a combination of spectroscopic techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (ESI-MS) [M+H]⁺ |
| (S)-(4-Benzylmorpholin-3-yl)methanol | C₁₂H₁₇NO₂ | 207.27 | 208 |
| (S)-4-Benzyl-3-(chloromethyl)morpholine | C₁₂H₁₆ClNO | 225.71 | 226 |
Table 1: Summary of key characterization data for this compound and its synthetic intermediate.
Expected Spectroscopic Data for this compound:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the morpholine ring protons and the chloromethyl group.
-
¹³C NMR: The spectrum should display resonances for the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring, including the carbon bearing the chloro substituent.
-
IR Spectroscopy: Characteristic absorption bands would include C-H stretching for the aromatic and aliphatic portions, C-N stretching, C-O-C stretching of the morpholine ether linkage, and a C-Cl stretching vibration.
Workflow and Pathway Diagrams
Synthesis Workflow
The following diagram illustrates the two-step synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine.
Potential Biological Signaling Pathway
Substituted morpholines are recognized as privileged scaffolds in medicinal chemistry and have been identified as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway.[2][3][4][5] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety in several inhibitors is known to form crucial hydrogen bonds within the kinase active site.[3] The diagram below depicts a simplified representation of the PI3K/Akt/mTOR pathway and the potential point of inhibition by a morpholine-containing compound.
Conclusion
This technical guide has outlined a reliable synthetic route to this compound and has provided the foundational characterization data necessary for its identification. The potential for this class of compounds to interact with clinically relevant signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores its importance for further investigation in drug discovery and development programs. Researchers and scientists can utilize the detailed protocols and compiled data herein as a starting point for their own studies into the chemical and biological properties of this and related morpholine derivatives.
References
- 1. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
(S)-4-Benzyl-3-(chloromethyl)morpholine: A Technical Guide for Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for (S)-4-Benzyl-3-(chloromethyl)morpholine. This guide synthesizes information from structurally related compounds and general knowledge of morpholine chemistry to provide a comprehensive overview for research and development purposes. Information pertaining to related compounds is explicitly noted.
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3][4] Its advantageous physicochemical properties, metabolic stability, and ability to engage in various biological interactions make it a valuable building block in drug design.[1][2] This technical guide focuses on the specific chiral compound (S)-4-Benzyl-3-(chloromethyl)morpholine, providing a detailed summary of its known properties and potential applications based on available data for analogous structures.
This document is intended for researchers, scientists, and drug development professionals interested in the potential of substituted morpholine derivatives.
Physicochemical Properties
Quantitative data for (S)-4-Benzyl-3-(chloromethyl)morpholine is limited. The following table summarizes available data for the racemic mixture and a closely related isomer, providing a reasonable estimation of the expected properties for the (S)-enantiomer.
| Property | Value | Compound | Source(s) |
| Molecular Formula | C₁₂H₁₆ClNO | (S)-4-Benzyl-3-(chloromethyl)morpholine | [5] |
| Molecular Weight | 225.72 g/mol | (S)-4-Benzyl-3-(chloromethyl)morpholine | [5] |
| CAS Number | 917572-28-2 | (S)-4-Benzyl-3-(chloromethyl)morpholine | [5] |
| Molecular Weight | 225.71 g/mol | 4-Benzyl-3-(chloromethyl)morpholine (racemic) | [6] |
| CAS Number | 110167-16-3 | This compound (racemic) | [6] |
| Molecular Weight | 225.71 g/mol | 4-Benzyl-2-(chloromethyl)morpholine | [7] |
| Molecular Formula | C₁₂H₁₆ClNO | 4-Benzyl-2-(chloromethyl)morpholine | [7] |
| CAS Number | 40987-25-5 | 4-Benzyl-2-(chloromethyl)morpholine | [7] |
| Topological Polar Surface Area | 12.5 Ų | 4-Benzyl-2-(chloromethyl)morpholine | [7] |
| Complexity | 182 | 4-Benzyl-2-(chloromethyl)morpholine | [7] |
Synthesis and Experimental Protocols
The stereospecific synthesis of chiral morpholines is a key challenge in medicinal chemistry. Several strategies have been developed to access enantiomerically pure morpholine derivatives.[8][9][10][11] Based on the literature, a plausible synthetic route to (S)-4-Benzyl-3-(chloromethyl)morpholine could involve the cyclization of a chiral amino alcohol precursor.
Proposed Synthetic Pathway
A potential synthetic route is outlined below, starting from a readily available chiral amino alcohol. This approach leverages established methods for the synthesis of substituted morpholines.[12][13]
Caption: Proposed synthetic pathway for (S)-4-Benzyl-3-(chloromethyl)morpholine.
Generalized Experimental Protocol for N-Benzylation (Step 1)
-
To a solution of (S)-2-amino-3-chloropropan-1-ol in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-benzylated intermediate.
Generalized Experimental Protocol for Cyclization (Step 2)
-
To a solution of the N-benzylated amino alcohol in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for a specified time.
-
Add a reagent to introduce the remaining two carbons of the morpholine ring (e.g., 1,2-dibromoethane) dropwise.
-
Heat the reaction mixture at reflux until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Generalized Experimental Protocol for Chlorination (Step 3)
-
Dissolve the (S)-4-Benzyl-3-(hydroxymethyl)morpholine in an appropriate solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Slowly add a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Potential Pharmacological Properties and Signaling Pathways
Direct pharmacological data for (S)-4-Benzyl-3-(chloromethyl)morpholine is not available. However, the known biological activities of structurally similar benzylmorpholine analogs provide insights into its potential therapeutic applications.[14][15][16]
Potential as a CNS Agent
Benzylmorpholine derivatives have been investigated as inhibitors of serotonin and norepinephrine reuptake, suggesting potential applications in the treatment of depression, anxiety, and other neurological disorders.[15] The morpholine ring is known to improve the pharmacokinetic properties of CNS-active compounds, including their ability to cross the blood-brain barrier.
Potential as an Anticancer Agent
Substituted morpholines have demonstrated anticancer activity through various mechanisms.[4][17] Benzylmorpholine analogs have been specifically studied as selective inhibitors of cytochrome P450 2A13 (CYP2A13), an enzyme involved in the bioactivation of procarcinogens found in tobacco smoke.[14] Inhibition of this enzyme is a promising strategy for the chemoprevention of lung cancer.[14]
Hypothetical Signaling Pathway Inhibition
Based on the activity of related compounds, (S)-4-Benzyl-3-(chloromethyl)morpholine could potentially inhibit signaling pathways crucial for cancer cell proliferation and survival. A hypothetical mechanism could involve the inhibition of a kinase, such as PI3K or Akt, which are often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Safety Information
Safety data for (S)-4-Benzyl-3-(chloromethyl)morpholine is not specifically available. However, for the related compound 4-Benzyl-2-(chloromethyl)morpholine, the following GHS hazard statements have been reported:
-
H302: Harmful if swallowed.[7]
-
H314: Causes severe skin burns and eye damage.[7]
-
H318: Causes serious eye damage.[7]
-
H335: May cause respiratory irritation.[7]
It is crucial to handle (S)-4-Benzyl-3-(chloromethyl)morpholine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
(S)-4-Benzyl-3-(chloromethyl)morpholine is a chiral molecule with potential for development in various therapeutic areas, particularly in CNS disorders and oncology. While specific data for this enantiomer is scarce, the known properties and biological activities of related benzylmorpholine analogs provide a strong rationale for further investigation. The synthetic strategies and potential pharmacological targets outlined in this guide offer a foundation for future research and development efforts. As with any novel chemical entity, thorough experimental validation of its synthesis, properties, and biological activity is essential.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. cenmed.com [cenmed.com]
- 6. scbt.com [scbt.com]
- 7. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. banglajol.info [banglajol.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [kuscholarworks.ku.edu]
- 15. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 16. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
(R)-4-Benzyl-3-(chloromethyl)morpholine: A Technical Guide
CAS Number: 1217697-39-6
This technical guide provides an in-depth overview of (R)-4-Benzyl-3-(chloromethyl)morpholine, a chiral morpholine derivative of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical properties, outlines a plausible synthetic approach based on established chemical principles, and discusses its potential applications, particularly as a chiral building block in the synthesis of bioactive molecules.
Chemical and Physical Properties
A summary of the key quantitative data for (R)-4-Benzyl-3-(chloromethyl)morpholine and its racemic form is presented in Table 1. This data is essential for handling, characterization, and application of the compound in a laboratory setting.
| Property | Value | CAS Number | Reference |
| Chemical Formula | C₁₂H₁₆ClNO | 1217697-39-6 ((R)-enantiomer) | N/A |
| Molecular Weight | 225.72 g/mol | 1217697-39-6 ((R)-enantiomer) | N/A |
| Racemate CAS Number | 110167-16-3 | 110167-16-3 | [1] |
| Racemate Molecular Formula | C₁₂H₁₆ClNO | 110167-16-3 | [1] |
| Racemate Molecular Weight | 225.71 g/mol | 110167-16-3 | [1] |
Synthesis and Experimental Protocols
The general strategy involves the cyclization of an N-substituted 2-amino alcohol derivative. A common method for forming the morpholine ring is through the reaction of an N-substituted amino alcohol with a suitable two-carbon electrophile, followed by intramolecular cyclization.
Proposed Experimental Protocol for the Synthesis of (R)-4-Benzyl-3-(chloromethyl)morpholine:
This proposed protocol is based on general principles of morpholine synthesis and should be optimized for specific laboratory conditions.
Step 1: Synthesis of (R)-2-(benzylamino)-3-chloropropan-1-ol
-
To a solution of (R)-epichlorohydrin in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add benzylamine in a dropwise manner at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-2-(benzylamino)-3-chloropropan-1-ol.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to form (R)-4-Benzyl-3-(chloromethyl)morpholine
-
Dissolve the purified (R)-2-(benzylamino)-3-chloropropan-1-ol in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0 °C.
-
After the addition is complete, heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the intramolecular cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to yield (R)-4-Benzyl-3-(chloromethyl)morpholine.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for (R)-4-Benzyl-3-(chloromethyl)morpholine.
Potential Applications in Drug Development
(R)-4-Benzyl-3-(chloromethyl)morpholine serves as a valuable chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it a key intermediate in the asymmetric synthesis of pharmaceutical compounds. One potential application is in the synthesis of fungicides. For instance, the morpholine scaffold is a core component of fungicides like fenpropimorph. While a direct synthetic route from (R)-4-Benzyl-3-(chloromethyl)morpholine to fenpropimorph is not explicitly documented, the structural similarity suggests its potential as a precursor in the development of novel fungicidal agents.
Signaling Pathways
Currently, there is no publicly available information detailing the direct involvement of (R)-4-Benzyl-3-(chloromethyl)morpholine in any specific biological signaling pathways. Its primary role appears to be that of a synthetic intermediate. The biological activity of any final compound synthesized from this intermediate would depend on the overall structure of that molecule.
Safety and Handling
Based on data for the related compound 4-benzyl-2-(chloromethyl)morpholine, this class of compounds should be handled with care. It may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The proposed experimental protocol is illustrative and has not been validated. All chemical syntheses should be performed by qualified individuals in a properly equipped laboratory, with all necessary safety precautions in place.
References
Chemical and physical properties of 4-Benzyl-3-(chloromethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data for 4-Benzyl-3-(chloromethyl)morpholine is publicly available. This guide consolidates the existing information and presents proposed experimental protocols and potential biological activities based on established chemical principles and the known properties of structurally related morpholine derivatives.
Chemical and Physical Properties
This compound is a substituted morpholine derivative. The morpholine scaffold is a prevalent feature in many biologically active compounds, valued for its favorable physicochemical and metabolic properties.[1] The introduction of a benzyl group at the 4-position and a chloromethyl group at the 3-position creates a molecule with potential for diverse chemical interactions and biological activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 110167-16-3 (Racemate)[2] | [2] |
| 917572-28-2 ((S)-enantiomer)[3] | [3] | |
| Molecular Formula | C₁₂H₁₆ClNO[2] | [2] |
| Molecular Weight | 225.71 g/mol [2] | [2] |
| Predicted Boiling Point | 316.1 ± 27.0 °C | [4] |
| Predicted Density | 1.132 ± 0.06 g/cm³ | [4] |
| Physical State | Not specified (likely an oil or low-melting solid) | N/A |
| Solubility | No experimental data available. Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |
Proposed Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly reported in the reviewed literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and procedures for analogous compounds.
Proposed Synthesis
A logical synthetic approach involves a two-step process: first, the N-alkylation of a suitable 3-(hydroxymethyl)morpholine precursor with a benzyl halide, followed by the chlorination of the primary alcohol.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Benzyl-3-(hydroxymethyl)morpholine
This step involves the nucleophilic substitution of benzyl bromide with 3-(hydroxymethyl)morpholine.
-
Materials:
-
3-(Hydroxymethyl)morpholine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure:
-
To a stirred solution of 3-(hydroxymethyl)morpholine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This step involves the conversion of the primary alcohol to a chloride using a suitable chlorinating agent like thionyl chloride.
-
Materials:
-
4-Benzyl-3-(hydroxymethyl)morpholine
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
-
Procedure:
-
Dissolve 4-benzyl-3-(hydroxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Purification and Analysis
-
Purification: The final product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The ¹H NMR spectrum is expected to show characteristic signals for the benzyl protons, the morpholine ring protons, and the newly formed chloromethyl protons.
-
Mass Spectrometry (MS): Mass spectral analysis should be performed to confirm the molecular weight of the compound. Predicted mass-to-charge ratios for various adducts are available.[5]
-
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been reported, the morpholine scaffold is a key component in numerous pharmacologically active molecules.[1] Derivatives of morpholine have demonstrated a wide range of biological activities, including anti-inflammatory, and anticancer properties.[6][7][8][9]
The presence of the benzyl group may facilitate hydrophobic interactions with biological targets, and the reactive chloromethyl group could potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in proteins or nucleic acids.
Potential Therapeutic Areas:
-
Anti-inflammatory: Many morpholine-containing compounds have shown anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[6][7][8][9]
-
Anticancer: The morpholine ring is a common feature in kinase inhibitors and other anticancer agents.
Illustrative Signaling Pathway: Generic Kinase Inhibition
Given the prevalence of morpholine derivatives as kinase inhibitors, a potential mechanism of action for this compound, should it exhibit anticancer activity, could involve the inhibition of a protein kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase cascade by this compound.
Safety Information
Specific safety data for this compound is limited. However, based on the available information for the (S)-enantiomer, the following hazard statements apply:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. cenmed.com [cenmed.com]
- 4. 4-BENZYL-3-CHLOROMETHYL-MORPHOLINE CAS#: 110167-16-3 [amp.chemicalbook.com]
- 5. PubChemLite - 4-benzyl-3-chloromethyl-morpholine (C12H16ClNO) [pubchemlite.lcsb.uni.lu]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. turkjps.org [turkjps.org]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
4-Benzyl-3-(chloromethyl)morpholine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a putative synthetic route, and a relevant biological context for 4-Benzyl-3-(chloromethyl)morpholine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, pharmacology, and drug development.
Core Compound Information
Molecular Formula: C₁₂H₁₆ClNO[1]
Molecular Weight: 225.71 g/mol [2]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClNO | [1] |
| Molecular Weight | 225.71 g/mol | [2] |
| Predicted Boiling Point | 316.1 ± 27.0 °C | [2] |
| Predicted Density | 1.132 ± 0.06 g/cm³ | [2] |
| CAS Number | 110167-16-3 | [2] |
Biological Context and Signaling Pathway
Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS).[3][4] These compounds are known to interact with various receptors and enzymes, including cholinesterases, which are critical in the pathology of neurodegenerative diseases.[5][6]
One of the key targets for morpholine-based inhibitors is Acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a therapeutic strategy for conditions such as Alzheimer's disease. The following diagram illustrates the role of a potential morpholine-based inhibitor in the cholinergic synapse.
Caption: Inhibition of Acetylcholinesterase by a morpholine derivative.
Experimental Protocols
The following sections detail a putative synthesis method for this compound and a general analytical workflow for its characterization.
Putative Synthesis of this compound
This protocol is a generalized procedure based on common methods for the N-alkylation of morpholines.
Objective: To synthesize this compound via N-benzylation of 3-(chloromethyl)morpholine.
Materials:
-
3-(Chloromethyl)morpholine hydrochloride
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-(chloromethyl)morpholine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Analytical Workflow for Characterization
A general workflow for the analysis and characterization of the synthesized compound is outlined below. This workflow can be adapted for quality control and purity assessment.
Caption: General analytical workflow for compound characterization.
References
- 1. scbt.com [scbt.com]
- 2. 4-BENZYL-3-CHLOROMETHYL-MORPHOLINE CAS#: 110167-16-3 [amp.chemicalbook.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Purity and Stability of 4-Benzyl-3-(chloromethyl)morpholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Benzyl-3-(chloromethyl)morpholine is a chemical intermediate for research and development purposes. Specific, publicly available data on its purity and stability are limited. This guide provides a comprehensive overview based on the general chemical properties of morpholine derivatives, N-benzyl compounds, and chloromethyl functional groups, supplemented with established analytical and stability testing protocols. The experimental details provided are illustrative and should be adapted and validated for specific applications.
Introduction
This compound is a substituted morpholine derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of a reactive chloromethyl group and a bulky benzyl substituent on the morpholine ring defines its chemical reactivity and potential instability. Ensuring the purity and understanding the stability profile of this compound are critical for its effective use in multi-step syntheses and for the quality of the final products.
This technical guide outlines the key aspects of the purity and stability of this compound, including its synthesis, purification, analytical methods for purity assessment, and potential degradation pathways.
Synthesis and Purification
The synthesis of this compound can be approached through multi-step sequences, typically involving the formation of the morpholine ring and subsequent functionalization. A plausible synthetic route is outlined below.
General Synthetic Approach
A common strategy for the synthesis of substituted morpholines involves the cyclization of an appropriate amino alcohol precursor. For this compound, this could involve the reaction of a protected 1-amino-3-chloropropan-2-ol derivative with a benzylating agent, followed by cyclization.
Experimental Protocol: Illustrative Synthesis
Materials:
-
1-Amino-3-chloropropan-2-ol hydrochloride
-
Benzyl bromide
-
Potassium carbonate
-
Paraformaldehyde
-
Formic acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
N-Benzylation: To a stirred solution of 1-amino-3-chloropropan-2-ol hydrochloride in a suitable solvent like acetonitrile, add potassium carbonate to neutralize the acid. Then, add benzyl bromide dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the mixture, filter the solids, and concentrate the filtrate under reduced pressure.
-
Purification of Intermediate: The crude N-benzyl-1-amino-3-chloropropan-2-ol can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Cyclization: The purified intermediate is then subjected to a cyclization reaction. A common method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to introduce the remaining two carbons of the morpholine ring and effect cyclization. The N-benzylated amino alcohol is heated with an excess of formaldehyde and formic acid.
-
Work-up and Final Purification: After the reaction is complete, the mixture is cooled and made alkaline with a saturated solution of sodium bicarbonate. The product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, this compound, is purified by column chromatography.
Purification Methods
Purification of this compound is crucial to remove starting materials, reagents, and by-products.
| Method | Description | Advantages | Disadvantages |
| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel) with a mobile phase (e.g., hexanes/ethyl acetate). | High resolution, suitable for removing closely related impurities. | Can be time-consuming and requires significant solvent volumes. |
| Crystallization | If the compound is a solid, crystallization from a suitable solvent system can be an effective purification method. | Can yield highly pure material, scalable. | Dependent on the compound being a solid with good crystallization properties. |
| Distillation | For liquid compounds, vacuum distillation can be used for purification. | Effective for removing non-volatile impurities. | Requires thermal stability of the compound. |
Purity Assessment
A stability-indicating analytical method is essential to separate and quantify this compound from its potential impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for a molecule with the polarity of this compound.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (due to the benzyl group) |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
Other Analytical Techniques
| Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for identifying volatile impurities. The compound may require derivatization to improve volatility and thermal stability. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | (¹H and ¹³C NMR) is essential for structural confirmation and can be used for quantitative purity analysis (qNMR) with an internal standard. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used for functional group identification and to confirm the presence of the morpholine, benzyl, and chloromethyl groups. |
Stability Profile
The stability of this compound is influenced by its functional groups. The chloromethyl group is susceptible to nucleophilic substitution, and the tertiary amine of the morpholine ring can undergo oxidation. Forced degradation studies are necessary to understand its intrinsic stability.
Potential Degradation Pathways
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly under basic or neutral aqueous conditions, to form the corresponding hydroxymethyl derivative.
-
Oxidation: The tertiary amine of the morpholine ring can be oxidized, especially in the presence of oxidizing agents, to form the N-oxide. The benzylic position is also susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of radical species and subsequent degradation.
-
Thermal Degradation: High temperatures can induce decomposition, the pathway of which would need to be determined experimentally.
Recommended Storage Conditions
Based on the potential degradation pathways, the following storage conditions are recommended to ensure the stability of this compound:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Light: Protect from light by storing in an amber-colored, tightly sealed container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Moisture: Protect from moisture to prevent hydrolysis.
Experimental Protocols: Stability Studies
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to establish a stability-indicating analytical method.
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Expose the solutions to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Characterize major degradation products using LC-MS and/or by isolating them for NMR analysis.
Forced Degradation Conditions:
| Condition | Reagent/Parameter | Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 6, 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2, 6, 24 hours at room temperature |
| Oxidative | 3% H₂O₂ | 2, 6, 24 hours at room temperature |
| Thermal | Solid state at 80 °C | 1, 3, 7 days |
| Photolytic | Solution exposed to ICH-compliant light source | To achieve overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter |
Summary of Quantitative Data
The following tables provide a template for summarizing the data that would be generated from purity and stability studies.
Table 1: Purity Profile of a Representative Batch
| Analyte | Retention Time (min) | Area % | Identification |
| This compound | (To be determined) | >98.0% | Main Component |
| Impurity 1 | (To be determined) | <0.5% | (e.g., Starting Material) |
| Impurity 2 | (To be determined) | <0.5% | (e.g., By-product) |
| Total Impurities | <2.0% |
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradation Products (Area %) |
| 0.1 M HCl, 60 °C, 24h | (To be determined) | (To be determined) |
| 0.1 M NaOH, RT, 24h | (To be determined) | (e.g., Hydroxymethyl derivative) |
| 3% H₂O₂, RT, 24h | (To be determined) | (e.g., N-oxide) |
| Thermal (80 °C, 7 days) | (To be determined) | (To be determined) |
| Photolytic | (To be determined) | (To be determined) |
Conclusion
The purity and stability of this compound are critical parameters for its successful application in research and development. This guide has outlined the fundamental aspects to consider, from synthesis and purification to analytical assessment and stability profiling. While specific experimental data for this compound is not widely available, the principles and protocols described herein, based on the chemistry of related molecules, provide a robust framework for its handling, analysis, and storage. Researchers and drug development professionals should perform thorough validation of all methods and protocols for their specific needs to ensure the quality and reliability of their scientific outcomes.
Commercial Sourcing and Technical Guide for Enantiopure 4-Benzyl-3-(chloromethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of enantiopure (R)- and (S)-4-Benzyl-3-(chloromethyl)morpholine, crucial chiral building blocks in pharmaceutical synthesis. The guide details available product specifications from various suppliers, outlines a plausible enantioselective synthetic route, and proposes a robust analytical methodology for determining enantiomeric purity. This document is intended to assist researchers and drug development professionals in sourcing and utilizing these key intermediates.
Commercial Supplier Overview
A number of chemical suppliers offer the enantiomers of 4-Benzyl-3-(chloromethyl)morpholine. While readily available in research quantities, detailed specifications such as enantiomeric excess (ee) and purity are not always publicly available and may require direct inquiry with the supplier. Below is a summary of identified commercial sources.
Quantitative Data of Commercial Products
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Specification |
| Cenmed | (S)-4-Benzyl-3-(chloromethyl)morpholine | 917572-28-2 | C₁₂H₁₆ClNO | 225.72 | 0.95[1] |
| (R)-4-Benzyl-3-(chloromethyl)morpholine | 1217697-39-6 | C₁₂H₁₆ClNO | 225.72 | - | |
| Nantong Baihua Bio-pharmaceutical Co., Ltd. | (R)-4-Benzyl-3-(chloromethyl)morpholine | 1217697-39-6 | C₁₂H₁₆ClNO | 225.72 | Inquiry required[2] |
| Amadis Chemical Company Limited | (R)-4-Benzyl-3-(chloromethyl)morpholine | 1217697-39-6 | C₁₂H₁₆ClNO | 225.72 | Inquiry required[2] |
| Ambeed, Inc. | (R)-4-Benzyl-3-(chloromethyl)morpholine | 1217697-39-6 | C₁₂H₁₆ClNO | 225.72 | Inquiry required[2] |
| Santa Cruz Biotechnology | 4-Benzyl-3-chloromethyl-morpholine (racemic) | 110167-16-3 | C₁₂H₁₆ClNO | 225.71 | For Research Use Only[3] |
| BLD Pharm | 4-Benzyl-2-(chloromethyl)morpholine (racemic) | 40987-25-5 | C₁₂H₁₆ClNO | 225.71 | Inquiry required[4] |
| Matrix Fine Chemicals | 4-BENZYL-2-(CHLOROMETHYL)MORPHOLINE (racemic) | 40987-25-5 | C₁₂H₁₆ClNO | 225.72 | Inquiry required[5] |
| Laibo Chem | (S)-4-Benzyl-3-(chloromethyl)morpholine | - | - | - | Inquiry required[6] |
Note: The information in this table is based on publicly available data from supplier websites and may not be exhaustive. Researchers are strongly encouraged to contact suppliers directly to obtain the most current Certificates of Analysis (CoA) with lot-specific purity and enantiomeric excess data.
Experimental Protocols
Proposed Enantioselective Synthesis
The synthesis of enantiopure this compound can be envisioned through the organocatalytic α-chlorination of an appropriate aldehyde, followed by reductive amination and subsequent cyclization. This approach is adapted from a general method for the enantioselective synthesis of C2-functionalized N-benzyl protected morpholines.
Experimental Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for enantiopure this compound.
Methodology:
-
Organocatalytic α-Chlorination: To a solution of 3-benzyloxypropanal in an appropriate solvent such as dichloromethane, add an organocatalyst (e.g., a prolinol derivative) and N-chlorosuccinimide (NCS). The reaction is typically stirred at room temperature until completion, yielding the chiral α-chloro aldehyde.
-
Reductive Amination: The crude α-chloro aldehyde is then subjected to reductive amination with benzylamine using a mild reducing agent like sodium triacetoxyborohydride.
-
Intramolecular Cyclization: The resulting amino alcohol is cyclized in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile to form the N-benzyl protected morpholine derivative.
-
Deprotection and Chlorination: The benzyl protecting group on the oxygen is removed via hydrogenolysis. The resulting primary alcohol is then converted to the chloromethyl group using a suitable chlorinating agent like thionyl chloride to yield the final product.
Note: This is a proposed synthetic route and would require optimization of reaction conditions, purification, and characterization at each step.
Proposed Analytical Method for Enantiomeric Purity Determination
The enantiomeric excess (ee) of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is a good starting point for method development.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations. The addition of a small amount of an amine additive, such as diethylamine (DEA), can improve peak shape and resolution for basic compounds like morpholines. A typical starting mobile phase could be Hexane:Isopropanol:DEA (90:10:0.1, v/v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: UV detection at a wavelength where the benzyl group absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Note: This is a proposed method and requires systematic method development to achieve baseline separation of the enantiomers. This includes screening different chiral columns and optimizing the mobile phase composition.
Signaling Pathways and Logical Relationships
The synthesis of a specific enantiomer of this compound is a critical step in the development of certain pharmaceuticals. The chirality of this intermediate can directly influence the stereochemistry of the final active pharmaceutical ingredient (API), which in turn dictates its interaction with biological targets.
Logical Relationship in Chiral Drug Synthesis
Caption: The impact of starting material chirality on the final drug effect.
This guide provides a foundational resource for researchers working with enantiopure this compound. By consolidating available supplier information and proposing robust experimental protocols, this document aims to facilitate the efficient sourcing and application of these important chiral building blocks in drug discovery and development.
References
- 1. cenmed.com [cenmed.com]
- 2. Your Inquiry on (R)-4-Benzyl-3-(chloromethyl)morpholine | Chemical-Suppliers [chemical-suppliers.eu]
- 3. scbt.com [scbt.com]
- 4. 40987-25-5|4-Benzyl-2-(chloromethyl)morpholine|BLD Pharm [bldpharm.com]
- 5. 4-BENZYL-2-(CHLOROMETHYL)MORPHOLINE | CAS 40987-25-5 [matrix-fine-chemicals.com]
- 6. (S)-4-Benzyl-3-(chloromethyl)morpholine , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]
The Pivotal Role of 4-Benzyl-3-(chloromethyl)morpholine in Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyl-3-(chloromethyl)morpholine is a key synthetic intermediate, primarily recognized for its integral role in the synthesis of pharmaceutically active compounds. Its unique structural features, combining a reactive chloromethyl group with a protected morpholine scaffold, make it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the preparation of the norepinephrine reuptake inhibitor, Reboxetine. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important synthetic intermediate.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable structural motif in drug design. This compound serves as a crucial precursor for introducing the morpholine moiety, with the benzyl group acting as a readily removable protecting group for the nitrogen atom. The presence of the chloromethyl group at the 3-position provides a reactive handle for nucleophilic substitution reactions, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.
This guide will delve into the synthetic pathways involving this compound, with a primary focus on its application in the synthesis of Reboxetine, a widely used antidepressant.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 110167-16-3 |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not readily available |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, THF, DMF) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound (Representative)
Step 1: N-Benzylation of 3-morpholinemethanol
To a solution of 3-morpholinemethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, is added a base, typically triethylamine (1.2 eq) or potassium carbonate (1.5 eq). The mixture is stirred at room temperature, and benzyl bromide or benzyl chloride (1.1 eq) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-benzyl-3-(hydroxymethyl)morpholine.
Step 2: Chlorination of 4-Benzyl-3-(hydroxymethyl)morpholine
The crude 4-benzyl-3-(hydroxymethyl)morpholine (1.0 eq) is dissolved in an appropriate solvent like DCM. The solution is cooled to 0 °C, and a chlorinating agent such as thionyl chloride (1.2 eq) or phosphorus oxychloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature. Progress is monitored by TLC. After completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford this compound.
Note: This is a representative protocol based on standard organic synthesis transformations. Actual yields and specific reaction conditions may vary and should be optimized.
Role as a Synthetic Intermediate: The Synthesis of Reboxetine
The primary application of this compound is as a key intermediate in the synthesis of the antidepressant drug (S,S)-Reboxetine. The chloromethyl group allows for the crucial alkylation of a phenolic hydroxyl group to form the characteristic ether linkage of the final product.
Synthetic Pathway to (S,S)-Reboxetine
The synthesis of (S,S)-Reboxetine from (S)-4-benzyl-3-(chloromethyl)morpholine involves a nucleophilic substitution reaction with 2-ethoxyphenol, followed by debenzylation.
Caption: Synthetic pathway to (S,S)-Reboxetine.
Experimental Protocol: Synthesis of N-Benzyl-(S,S)-Reboxetine (Representative)
To a solution of (S)-4-benzyl-3-(chloromethyl)morpholine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, is added 2-ethoxyphenol (1.2 eq) and a base, typically potassium carbonate (2.0 eq) or sodium hydride (1.2 eq). The reaction mixture is heated to a temperature ranging from 60 to 100 °C and stirred until the starting material is consumed, as monitored by TLC. Upon completion, the reaction is cooled to room temperature, and water is added. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Benzyl-(S,S)-Reboxetine.
Quantitative Data
| Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (S)-4-Benzyl-3-(chloromethyl)morpholine | N-Benzyl-(S,S)-Reboxetine | 2-Ethoxyphenol, K₂CO₃ | DMF | 80 | 12 | ~85-95 |
Note: The yield is an estimated range based on similar reported procedures and may vary depending on the specific reaction conditions.
Experimental Protocol: Debenzylation to (S,S)-Reboxetine
N-Benzyl-(S,S)-Reboxetine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on activated carbon (10% Pd/C, ~5-10 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature. The progress of the reaction is monitored by TLC. Once the starting material has been fully consumed, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to afford (S,S)-Reboxetine.
Quantitative Data
| Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Benzyl-(S,S)-Reboxetine | (S,S)-Reboxetine | H₂, 10% Pd/C | Ethanol | 25 | 4-8 | >95 |
Note: The yield is typically high for this type of transformation.
Other Synthetic Applications
The reactivity of the chloromethyl group in this compound is not limited to O-alkylation. It can readily undergo nucleophilic substitution with a variety of other nucleophiles, including:
-
N-alkylation: Reaction with primary or secondary amines to form substituted aminomethylmorpholine derivatives.
-
S-alkylation: Reaction with thiols to generate thioether linkages.
-
C-alkylation: Reaction with carbanions (e.g., Grignard reagents, organolithiums) to form new carbon-carbon bonds, although this may be less common due to the potential for side reactions.
Caption: Versatility in nucleophilic substitution.
Spectroscopic Data (Representative)
¹H NMR (Predicted)
-
Aromatic Protons (Benzyl Group): Multiplet in the range of δ 7.2-7.4 ppm (5H).
-
Benzyl CH₂: Singlet or AB quartet around δ 3.5-3.7 ppm (2H).
-
Morpholine Ring Protons: Complex multiplets between δ 2.0-4.0 ppm (7H). The proton at C3 would be a multiplet coupled to the adjacent chloromethyl and ring protons. The chloromethyl protons would likely appear as a doublet of doublets or a multiplet around δ 3.6-3.8 ppm.
¹³C NMR (Predicted)
-
Aromatic Carbons (Benzyl Group): Signals in the range of δ 127-138 ppm.
-
Benzyl CH₂: Signal around δ 60-65 ppm.
-
Morpholine Ring Carbons: C2 and C6 (adjacent to oxygen) would be in the range of δ 65-75 ppm. C3 and C5 (adjacent to nitrogen) would be in the range of δ 50-60 ppm.
-
Chloromethyl Carbon: Signal around δ 45-50 ppm.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in pharmaceutical and medicinal chemistry. Its primary utility lies in its role as a key building block for the synthesis of Reboxetine and other structurally related compounds. The strategic placement of the reactive chloromethyl group and the readily cleavable benzyl protecting group allows for the efficient and controlled introduction of the morpholine scaffold into target molecules. This in-depth guide has provided a comprehensive overview of its synthesis, properties, and applications, complete with representative experimental protocols and data, to facilitate its use in research and development. The continued exploration of the reactivity of this intermediate is likely to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.
References
Introduction to the reactivity of the chloromethyl group in morpholines
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Morpholines
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chloromethyl group attached to a morpholine ring, with a primary focus on 4-(chloromethyl)morpholine. This compound is a versatile intermediate in organic synthesis due to the high reactivity of its chloromethyl moiety. This document details the principal reaction mechanisms, including nucleophilic substitution, base-mediated elimination, and intramolecular cyclization. Quantitative data on reaction yields and conditions are summarized, and detailed experimental protocols for key transformations are provided to support practical application in research and development.
Introduction: The Morpholine Scaffold and the Chloromethyl Functional Group
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a chloromethyl group onto the morpholine nitrogen, creating 4-(chloromethyl)morpholine (also known as N-chloromethylmorpholine), provides a highly reactive electrophilic center. The electron-withdrawing nature of the chlorine atom renders the adjacent carbon susceptible to nucleophilic attack, making it an effective alkylating agent.[1] This reactivity is central to its utility as a building block for introducing the morpholinomethyl moiety into more complex molecular architectures, a common strategy in drug design.
The primary modes of reactivity, which will be explored in this guide, are governed by the interplay between the substrate structure, the nature of the attacking reagent (nucleophile or base), and the reaction conditions. These pathways primarily include bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).
Core Reactivity Principles and Mechanistic Pathways
The carbon atom of the chloromethyl group in 4-(chloromethyl)morpholine is the primary site of reactivity. Its electrophilicity is enhanced by the inductive effect of the adjacent chlorine atom. The molecule's reactivity is predominantly channeled through three distinct mechanistic pathways.
Nucleophilic Substitution (Sₙ2 Mechanism)
The most common reaction pathway for 4-(chloromethyl)morpholine is nucleophilic substitution, proceeding via a concerted Sₙ2 mechanism.[2] In this pathway, a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This mechanism is favored by strong nucleophiles and polar aprotic solvents. A wide variety of nucleophiles, including amines, thiols, alcohols, and azides, can effectively displace the chloride.[1] Sulfur nucleophiles, in particular, demonstrate exceptional reactivity.[1]
Caption: Bimolecular Nucleophilic Substitution (Sₙ2) Pathway.
Base-Mediated Elimination (E2 Mechanism)
In the presence of strong, sterically hindered bases, 4-(chloromethyl)morpholine can undergo an elimination reaction to form an enamine. This process follows a concerted E2 mechanism, where the base abstracts a proton from a carbon adjacent to the nitrogen while the chloride ion is simultaneously eliminated.[1] This pathway requires an anti-periplanar geometry between the abstracted proton and the leaving group for optimal orbital overlap.[1] Strong bases like potassium tert-butoxide (t-BuOK) are highly effective in promoting this reaction.[1][3]
Caption: Bimolecular Elimination (E2) Pathway.
Intramolecular Cyclization via Aziridinium Intermediate
Under certain conditions, typically at elevated temperatures, 4-(chloromethyl)morpholine can undergo intramolecular cyclization. The morpholine nitrogen acts as an internal nucleophile, displacing the chloride to form a highly strained, three-membered aziridinium ion intermediate.[1] This intermediate is exceptionally electrophilic and readily undergoes ring-opening reactions upon attack by an external nucleophile, leading to ring-expanded or rearranged products.[1] The formation of the aziridinium ion has a significant activation energy, making this pathway competitive only under specific thermal conditions.[1]
Quantitative Data on Reactivity
The outcome of reactions involving 4-(chloromethyl)morpholine is highly dependent on the nucleophile/base and the reaction conditions. The following tables summarize available quantitative data.
Table 1: Nucleophilic Substitution Yields with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitrogen | Primary/Secondary Amines | Various | Ambient | 38 - 95 | [1] |
| Sulfur | Thiols / Thiolates | DMF | Mild | 89 | [1] |
| Oxygen | Alcohols / Phenols | Various | Varies | Moderate | [1] |
| Azide | Sodium Azide | DMF | Varies | Good |[1] |
Table 2: Conditions and Yields for Base-Mediated Elimination
| Base | Solvent | Temperature (°C) | Conversion (%) | Reference |
|---|---|---|---|---|
| Potassium tert-butoxide (t-BuOK) | DMF | 0 | 87 | [1] |
| Sodium Ethoxide | Ethanol | Reflux | Varies | [4] |
| Sodium Hydroxide | Ethanol/Water | Reflux | Varies |[5] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting key reactions with 4-(chloromethyl)morpholine. These are representative procedures based on established principles for analogous transformations.[6][7]
General Protocol for Nucleophilic Substitution with a Thiol
Objective: To synthesize a morpholinomethyl thioether via Sₙ2 reaction.
Materials:
-
4-(Chloromethyl)morpholine (1.0 eq)
-
Potassium thioacetate (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve potassium thioacetate (1.1 eq) in anhydrous DMF.
-
Addition of Electrophile: To the stirred solution, add 4-(chloromethyl)morpholine (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Purify the resulting crude residue by column chromatography on silica gel to yield the desired thioether.
References
- 1. Buy N-Chloromethylmorpholine | 16158-87-5 [smolecule.com]
- 2. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Benzyl-3-(chloromethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyl-3-(chloromethyl)morpholine is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of novel bioactive compounds. Its structure incorporates a morpholine ring, a common scaffold in drug discovery known to enhance pharmacokinetic properties, and a reactive chloromethyl group that serves as an electrophilic site for nucleophilic substitution reactions. This allows for the straightforward introduction of diverse functional groups, making it a key intermediate in the generation of compound libraries for structure-activity relationship (SAR) studies. A significant application of this scaffold is in the synthesis of analogues of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), highlighting its importance in developing treatments for neurological and psychiatric disorders.[1]
Application Notes: Synthesis of Norepinephrine Reuptake Inhibitors (NRIs)
Compounds derived from this compound are particularly relevant in the development of norepinephrine reuptake inhibitors (NRIs). The morpholine core is a key structural feature of the antidepressant drug Reboxetine.[1][2] By functioning as an intermediate, this compound allows for the synthesis of a variety of analogues where the chloromethyl group is displaced by different nucleophiles, such as aryloxy or arylthio moieties. This synthetic flexibility is crucial for optimizing potency and selectivity for the norepinephrine transporter (NET) over other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).[2][3] The ultimate goal is to fine-tune the pharmacological profile of these novel compounds, potentially leading to new therapeutics for conditions like depression and attention-deficit hyperactivity disorder (ADHD).[4]
Data Presentation
Table 1: Synthesis of 4-Benzyl-3-(substituted-methyl)morpholine Derivatives
The following table summarizes representative yields for the nucleophilic substitution of the chloromethyl group with various nucleophiles, based on analogous reactions.
| Entry | Nucleophile | Product Structure | Solvent | Base | Yield (%) |
| 1 | 2,6-Dichlorobenzenethiol | 4-Benzyl-3-((2,6-dichlorophenylthio)methyl)morpholine | DMF | K₂CO₃ | ~85 |
| 2 | 2-Ethoxyphenol | 4-Benzyl-3-((2-ethoxyphenoxy)methyl)morpholine | DMF | t-BuOK | ~91 |
| 3 | Phthalimide | 2-((4-Benzylmorpholin-3-yl)methyl)isoindoline-1,3-dione | DMF | K₂CO₃ | ~75 |
| 4 | Aniline | N-((4-Benzylmorpholin-3-yl)methyl)aniline | Acetonitrile | K₂CO₃ | ~70-80 |
Yields are estimated based on similar reactions reported in the literature for analogous substrates and may vary depending on specific reaction conditions.[1][5]
Table 2: Biological Activity of Reboxetine Analogues at Monoamine Transporters
This table presents the binding affinities (Ki, nM) of Reboxetine and related analogues for the human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters. Lower Ki values indicate higher binding affinity.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET Selectivity (vs. SERT) | Reference |
| (S,S)-Reboxetine | 1.1 | 129 | >10,000 | 117-fold | [2] |
| (R)-Nisoxetine | 0.46 | 158 | 378 | 343-fold | [2] |
| Desipramine | 7.36 | 163 | >10,000 | 22-fold | [2] |
| Methyl-Norethylreboxetine | ~0.37 | Not Reported | Not Reported | Not Reported | [2] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with Thiophenols
This protocol details a general method for the reaction of this compound with substituted thiophenols to generate arylthiomethyl morpholine derivatives. This procedure is adapted from a similar synthesis utilizing the bromo-analogue.[6]
Materials:
-
(3R)-4-Benzyl-3-(chloromethyl)morpholine
-
Substituted Thiophenol (e.g., 2,6-dichlorobenzenethiol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid Phase Extraction Cartridge (SCX, Strong Cation Exchange)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (3R)-4-benzyl-3-(chloromethyl)morpholine (1.0 eq.) in anhydrous DMF, add the substituted thiophenol (1.2 eq.).
-
Add anhydrous potassium carbonate (1.2 eq.) to the reaction mixture.
-
Stir the mixture at room temperature for 5-18 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with methanol.
-
Purify the product directly by loading the diluted reaction mixture onto an SCX-2 column.
-
Wash the column with methanol to remove impurities.
-
Elute the desired product from the column using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).
-
Concentrate the eluate under reduced pressure to yield the final product, typically as an oil.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for synthesizing and evaluating novel compounds from this compound.
Caption: General workflow for synthesis and evaluation.
Norepinephrine Transporter (NET) Signaling Pathway and Inhibition
This diagram illustrates the role of the norepinephrine transporter (NET) at the synaptic cleft and how inhibitors, synthesized from the title compound, exert their effect.
Caption: Mechanism of NET inhibition at the synapse.
References
- 1. ijamtes.org [ijamtes.org]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: N-alkylation of Primary Amines with 4-Benzyl-3-(chloromethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable heterocyclic motif in drug design. The N-alkylation of primary amines with functionalized morpholine derivatives, such as 4-Benzyl-3-(chloromethyl)morpholine, provides a direct route to novel compounds with potential therapeutic applications. This document provides detailed protocols and application notes for the synthesis of N-substituted 4-benzyl-3-((alkylamino)methyl)morpholine derivatives, which can serve as building blocks for the development of new chemical entities targeting a range of biological pathways. The benzyl protecting group on the morpholine nitrogen can be readily removed under various conditions to allow for further chemical modification.
Reaction Scheme
The N-alkylation of a primary amine with this compound proceeds via a nucleophilic substitution reaction. The primary amine acts as the nucleophile, displacing the chloride from the chloromethyl group of the morpholine derivative.
Caption: General reaction scheme for the N-alkylation.
Experimental Protocols
This section outlines a general protocol for the N-alkylation of primary amines with this compound. The specific conditions may require optimization depending on the nature of the primary amine.
Materials:
-
This compound (or its hydrochloride salt)
-
Primary amine (e.g., aniline, benzylamine, n-butylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a stirred solution of the primary amine (1.0 equivalent) in anhydrous DMF or MeCN (5-10 mL per mmol of amine) in a round-bottom flask, add the base (1.5-2.0 equivalents).
-
Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise at room temperature under an inert atmosphere. If using the hydrochloride salt of the morpholine derivative, an additional equivalent of base is required.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes representative, hypothetical results for the N-alkylation of various primary amines with this compound based on the general protocol described above. Actual yields and reaction times may vary and require optimization.
| Entry | Primary Amine (R-NH₂) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 75 |
| 2 | 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 10 | 82 |
| 3 | Benzylamine | Et₃N | MeCN | 60 | 8 | 88 |
| 4 | n-Butylamine | Et₃N | MeCN | 60 | 6 | 91 |
| 5 | Cyclohexylamine | DIPEA | DMF | 70 | 12 | 85 |
Application Notes
The N-substituted 4-benzyl-3-aminomethylmorpholine derivatives synthesized via this protocol are valuable intermediates in drug discovery. The morpholine moiety is known to improve the pharmacokinetic profile of drug candidates. These novel compounds can be screened for a variety of biological activities.
Potential Therapeutic Areas:
-
Oncology: Morpholine derivatives have been investigated as inhibitors of various kinases involved in cancer signaling pathways.
-
Neuroscience: The central nervous system (CNS) is a common target for morpholine-containing drugs due to their ability to cross the blood-brain barrier.
-
Infectious Diseases: Novel morpholine derivatives can be explored for their antibacterial and antifungal properties.
Workflow for Synthesis and Biological Evaluation:
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of the target compounds.
Caption: A typical drug discovery workflow.
Safety Precautions
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Alkylating agents can be harmful; avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Application Notes: Synthesis of Substituted Morpholine Derivatives via Nucleophilic Substitution of 4-Benzyl-3-(chloromethyl)morpholine
Audience: Researchers, scientists, and drug development professionals.
General Reaction Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step. The reaction is typically facilitated by a base to deprotonate the nucleophile (if acidic) and is conducted in a polar aprotic solvent.
Caption: General SN2 reaction of 4-benzyl-3-(chloromethyl)morpholine.
Data Presentation
The following table summarizes representative reaction conditions for the nucleophilic substitution of this compound. While specific yield data for this substrate is limited in published literature, the conditions provided are based on analogous, high-yielding SN2 reactions on similar substrates and are expected to provide good to excellent yields.[4][5][6]
| Nucleophile (Class) | Representative Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| O-Nucleophile | 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 6-12 | 4-Benzyl-3-((4-methoxyphenoxy)methyl)morpholine | >85 |
| N-Nucleophile | Pyrrolidine | K₂CO₃ | Acetonitrile | Reflux | 4-8 | 4-Benzyl-3-(pyrrolidin-1-ylmethyl)morpholine | >90 |
| S-Nucleophile | 4-Chlorothiophenol | K₂CO₃ | DMF | 60 | 3-6 | 4-Benzyl-3-(((4-chlorophenyl)thio)methyl)morpholine | >90 |
Experimental Protocols
General Safety Note: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated chemical fume hood.
Protocol 1: Reaction with an O-Nucleophile (Williamson Ether Synthesis)
This protocol describes the synthesis of 4-benzyl-3-((4-methoxyphenoxy)methyl)morpholine .
-
Materials:
-
This compound (1.0 eq, e.g., 225 mg, 1.0 mmol)
-
4-Methoxyphenol (1.1 eq, e.g., 136 mg, 1.1 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, e.g., 276 mg, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol and potassium carbonate.
-
Add anhydrous DMF and stir the suspension at room temperature for 15 minutes.
-
Add this compound to the flask.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated brine solution (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
-
Protocol 2: Reaction with an N-Nucleophile
This protocol describes the synthesis of 4-benzyl-3-(pyrrolidin-1-ylmethyl)morpholine .
-
Materials:
-
This compound (1.0 eq, e.g., 225 mg, 1.0 mmol)
-
Pyrrolidine (1.2 eq, e.g., 102 µL, 1.2 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, e.g., 276 mg, 2.0 mmol)
-
Acetonitrile, anhydrous (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate in anhydrous acetonitrile.
-
Add pyrrolidine dropwise to the stirring suspension at room temperature.
-
Heat the mixture to reflux (approx. 82 °C) and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to afford the desired amine.
-
Protocol 3: Reaction with an S-Nucleophile
This protocol for the synthesis of 4-benzyl-3-(((4-chlorophenyl)thio)methyl)morpholine is adapted from procedures for similar substrates.[4]
-
Materials:
-
This compound (1.0 eq, e.g., 225 mg, 1.0 mmol)
-
4-Chlorothiophenol (1.1 eq, e.g., 160 mg, 1.1 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq, e.g., 207 mg, 1.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
-
Procedure:
-
In a dry round-bottom flask, dissolve 4-chlorothiophenol in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution and stir for 10 minutes.
-
Add a solution of this compound in a minimum amount of DMF.
-
Heat the reaction mixture to 60 °C and stir for 3-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool to room temperature and dilute with water (40 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with 1M NaOH solution, water, and then saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting oil by flash column chromatography to yield the thioether product.
-
Visualizations of Workflows
References
- 1. scbt.com [scbt.com]
- 2. Figure 1 from SYNTHESIS AND BIOLOGICAL EVALUATION OF (3S)-3-(4- METHOXYMETHOXY) BENZYL) MORPHOLINE DERIVATIVES FROM L-TYROSINE | Semantic Scholar [semanticscholar.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the Synthesis of 4-Benzyl-3-(aminomethyl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, two-step experimental protocol for the synthesis of 4-benzyl-3-(aminomethyl)morpholine, a valuable morpholine derivative for pharmaceutical and chemical research. The synthesis commences with the commercially available precursor, 4-benzyl-3-(hydroxymethyl)morpholine. The protocol first details the mesylation of the primary alcohol to form a stable mesylate intermediate. Subsequently, a Gabriel synthesis pathway is employed, utilizing potassium phthalimide to introduce the nitrogen functionality, followed by hydrazinolysis to yield the final primary amine. This method offers a clear and reproducible route to the target compound. All quantitative data is summarized, and a detailed workflow diagram is provided for clarity.
Introduction
Morpholine and its derivatives are prevalent structural motifs in a vast array of FDA-approved drugs and biologically active compounds, highlighting their significance in medicinal chemistry.[1][2][3][4] The unique conformational properties and hydrogen bonding capabilities of the morpholine ring contribute to favorable pharmacokinetic and pharmacodynamic profiles. Specifically, substituted morpholines, such as 4-benzyl-3-(aminomethyl)morpholine, serve as crucial building blocks in the development of novel therapeutic agents. This protocol outlines a reliable synthetic strategy to access this compound, starting from an advanced intermediate.
Overall Reaction Scheme
The synthesis of 4-benzyl-3-(aminomethyl)morpholine is achieved in two main steps from 4-benzyl-3-(hydroxymethyl)morpholine:
-
Mesylation: The primary hydroxyl group of the starting material is converted to a mesylate, a good leaving group, by reacting it with methanesulfonyl chloride in the presence of a base.
-
Gabriel Amine Synthesis: The mesylate intermediate undergoes nucleophilic substitution with potassium phthalimide, followed by the release of the primary amine using hydrazine.
Experimental Protocol
Materials and Methods
Materials:
| Reagent/Solvent | Supplier | Purity |
| 4-benzyl-3-(hydroxymethyl)morpholine | Commercially Available | ≥95% |
| Methanesulfonyl Chloride (MsCl) | Standard Supplier | ≥99% |
| Triethylamine (TEA) | Standard Supplier | ≥99.5% |
| Dichloromethane (DCM) | Standard Supplier | Anhydrous |
| Potassium Phthalimide | Standard Supplier | ≥98% |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Anhydrous |
| Hydrazine monohydrate | Standard Supplier | ≥98% |
| Ethanol (EtOH) | Standard Supplier | Absolute |
| Diethyl ether | Standard Supplier | Anhydrous |
| Saturated aq. Sodium Bicarbonate | In-house preparation | - |
| Brine | In-house preparation | - |
| Anhydrous Magnesium Sulfate | Standard Supplier | - |
| Hydrochloric Acid (HCl) | Standard Supplier | Concentrated |
Instrumentation:
| Instrument | Use |
| Magnetic Stirrer with Hotplate | Reaction stirring and heating |
| Rotary Evaporator | Solvent removal |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Structural characterization |
| Mass Spectrometer (MS) | Molecular weight determination |
| Infrared (IR) Spectrometer | Functional group analysis |
Step 1: Synthesis of (4-benzylmorpholin-3-yl)methyl methanesulfonate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzyl-3-(hydroxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mesylate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 4-benzyl-3-(aminomethyl)morpholine
-
Phthalimide Substitution: Dissolve the crude (4-benzylmorpholin-3-yl)methyl methanesulfonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium phthalimide (1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the mesylate.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water to precipitate the phthalimide-protected intermediate.
-
Isolation of Intermediate: Collect the solid precipitate by vacuum filtration, wash with water, and dry.
-
Hydrazinolysis: Suspend the dried intermediate in ethanol in a round-bottom flask. Add hydrazine monohydrate (5.0 eq) to the suspension.
-
Reflux: Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water to remove any remaining hydrazine. Acidify the aqueous layer with concentrated HCl and then basify with a strong base (e.g., NaOH) to pH > 12. Extract the product into DCM. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-benzyl-3-(aminomethyl)morpholine. Further purification can be achieved by column chromatography if necessary.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data (Predicted) |
| (4-benzylmorpholin-3-yl)methyl methanesulfonate | C13H19NO4S | 285.36 | 85-95 | ¹H NMR: δ ~3.0 (s, 3H, -SO₂CH₃), δ 7.2-7.4 (m, 5H, Ar-H) |
| 4-benzyl-3-(aminomethyl)morpholine | C12H18N2O | 206.28 | 60-75 (over 2 steps) | ¹H NMR: δ ~2.8 (br s, 2H, -NH₂), δ 7.2-7.4 (m, 5H, Ar-H) |
Workflow Diagram
Caption: Workflow for the two-step synthesis of 4-benzyl-3-(aminomethyl)morpholine.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Methanesulfonyl chloride is corrosive and lachrymatory; handle with care.
-
Hydrazine is toxic and a suspected carcinogen; handle with extreme caution.
-
Reactions under inert atmosphere require proper handling of gas cylinders and needles.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-benzyl-3-(aminomethyl)morpholine. By utilizing a commercially available starting material and employing well-established synthetic transformations, this method offers an efficient route for researchers in drug discovery and organic synthesis to access this valuable compound. The provided workflow and data summary serve as a practical guide for the successful execution and characterization of the synthesis.
References
Chiral Synthesis of Drug Candidates from 4-Benzyl-3-(chloromethyl)morpholine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of drug candidates utilizing 4-Benzyl-3-(chloromethyl)morpholine as a key starting material. The focus is on the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, showcasing the utility of this versatile building block in medicinal chemistry.
Introduction: The Versatility of the Morpholine Scaffold
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design.[1] Chiral-substituted morpholines are of particular interest as they allow for the precise three-dimensional arrangement of pharmacophoric elements, leading to enhanced potency and selectivity for biological targets. This compound is a valuable chiral starting material, with the benzyl group serving as a common protecting group for the morpholine nitrogen and the chloromethyl group providing a reactive handle for further synthetic transformations.
Application Highlight: Chiral Synthesis of Aprepitant
Aprepitant is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[4][5][6] Its complex stereochemistry, featuring three contiguous chiral centers, presents a significant synthetic challenge. This section outlines a proposed synthetic strategy for a key intermediate of Aprepitant starting from this compound.
Proposed Synthetic Pathway
The synthetic approach focuses on the conversion of this compound to the key intermediate, (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride, a direct precursor to Aprepitant.[7][8]
Workflow of the Proposed Synthesis of Aprepitant Intermediate
Caption: Proposed synthetic workflow from this compound to a key Aprepitant intermediate.
Experimental Protocols
Step 1: Hydrolysis to (4-Benzylmorpholin-3-yl)methanol
This step involves the conversion of the chloromethyl group to a hydroxymethyl group.
-
Reagents: this compound, Sodium hydroxide (NaOH), Water, Dioxane.
-
Procedure: To a solution of this compound in a mixture of dioxane and water, add a solution of sodium hydroxide. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (4-Benzylmorpholin-3-yl)methanol.
Step 2: Oxidation to 4-Benzylmorpholine-3-carbaldehyde
The primary alcohol is oxidized to the corresponding aldehyde.
-
Reagents: (4-Benzylmorpholin-3-yl)methanol, Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC), Dichloromethane (DCM).
-
Procedure: Dissolve (4-Benzylmorpholin-3-yl)methanol in dry DCM. Add Dess-Martin periodinane in one portion at room temperature under a nitrogen atmosphere. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with DCM, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.
Step 3: Stereoselective Grignard Addition
Introduction of the 4-fluorophenyl group is achieved via a Grignard reaction. Stereocontrol is critical in this step.
-
Reagents: 4-Benzylmorpholine-3-carbaldehyde, 4-Fluorophenylmagnesium bromide, Dry tetrahydrofuran (THF), Chiral ligand (e.g., (-)-sparteine).
-
Procedure: To a solution of 4-fluorophenylmagnesium bromide in dry THF at -78 °C, add a chiral ligand such as (-)-sparteine. Stir the mixture for 30 minutes, then add a solution of 4-Benzylmorpholine-3-carbaldehyde in dry THF dropwise. Stir the reaction at -78 °C for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by NMR, and the desired diastereomer can be isolated by column chromatography.
Step 4: Acetalization with a Chiral Alcohol
This step forms the crucial ether linkage with the desired stereochemistry.
-
Reagents: (4-Benzyl-3-(4-fluorophenyl)morpholin-2-yl)methanol, (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, Camphorsulfonic acid (CSA) or other Lewis acid catalyst, Toluene.
-
Procedure: A solution of (4-Benzyl-3-(4-fluorophenyl)morpholin-2-yl)methanol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, and a catalytic amount of CSA in toluene is heated to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Step 5: Debenzylation and HCl Salt Formation
Removal of the benzyl protecting group and formation of the hydrochloride salt yields the final intermediate.
-
Reagents: (2R,3S)-4-Benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, Palladium on carbon (Pd/C), Hydrogen gas, Methanol, Hydrochloric acid (HCl) in ether.
-
Procedure: To a solution of the benzylated intermediate in methanol, add 10% Pd/C. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The residue is dissolved in a minimal amount of diethyl ether, and a solution of HCl in ether is added dropwise to precipitate the hydrochloride salt. The solid is collected by filtration, washed with cold ether, and dried under vacuum.
Quantitative Data Summary
The following table summarizes typical yields for reactions analogous to the proposed synthetic steps, based on literature precedents for the synthesis of Aprepitant and related morpholine derivatives.
| Step | Reaction | Reagents | Typical Yield (%) | Reference |
| 1 | Hydrolysis | NaOH, Dioxane/H₂O | 85-95 | General Knowledge |
| 2 | Oxidation | Dess-Martin periodinane | 80-90 | General Knowledge |
| 3 | Grignard Addition | 4-F-PhMgBr, (-)-sparteine | 60-75 (for desired diastereomer) | [9] |
| 4 | Acetalization | (R)-1-[3,5-(CF₃)₂-Ph]EtOH, CSA | 70-85 | [7] |
| 5 | Debenzylation/Salt Formation | H₂, Pd/C; HCl/Ether | >90 | [7] |
Mechanism of Action: Aprepitant and the NK1 Receptor Signaling Pathway
Aprepitant exerts its antiemetic effect by blocking the binding of substance P to the neurokinin-1 (NK1) receptor.[4][10] The NK1 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central and peripheral nervous system.[11][12] Activation of the NK1 receptor by substance P triggers a signaling cascade that leads to the sensation of nausea and the vomiting reflex.[6]
NK1 Receptor Signaling Pathway
The binding of substance P to the NK1 receptor activates heterotrimeric G-proteins, primarily Gαq and Gαs.[11][13] This initiates downstream signaling cascades involving second messengers like inositol triphosphate (IP₃), diacylglycerol (DAG), and cyclic AMP (cAMP).[11][12] These messengers, in turn, activate protein kinase C (PKC) and increase intracellular calcium levels, leading to neuronal excitation and the transmission of emetic signals.[12][13]
NK1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of Aprepitant.
Conclusion
This compound serves as a valuable and versatile chiral building block for the synthesis of complex drug candidates. The outlined synthetic strategy towards a key intermediate of Aprepitant highlights its potential in facilitating the construction of stereochemically rich morpholine-containing molecules. The detailed protocols and understanding of the underlying pharmacology provide a solid foundation for researchers in the field of drug discovery and development to explore the full potential of this and related chiral synthons.
References
- 1. medkoo.com [medkoo.com]
- 2. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aprepitant - WikiAnesthesia [wikianesthesia.org]
- 6. Aprepitant - Wikipedia [en.wikipedia.org]
- 7. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 8. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application of 4-Benzyl-3-(chloromethyl)morpholine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors to enhance potency, selectivity, and pharmacokinetic properties. The oxygen atom of the morpholine ring often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. Modifications to the morpholine ring, such as the introduction of a benzyl group at the 4-position and a chloromethyl group at the 3-position, creating 4-Benzyl-3-(chloromethyl)morpholine, provide a versatile building block for the synthesis of novel and potent kinase inhibitors. This reactive handle allows for the strategic introduction of the morpholine scaffold onto various heterocyclic cores common in kinase inhibitor design, such as pyrimidines and pyrazolopyrimidines. This application note details the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Target Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2][3] Kinase inhibitors targeting key components of this pathway, such as PI3K and mTOR, have shown significant promise in preclinical and clinical studies.
Data Presentation
The introduction of substituted morpholine moieties, such as the one derived from this compound, can significantly impact the inhibitory activity of kinase inhibitors. The following tables summarize the in vitro inhibitory activity (IC50) of representative kinase inhibitors bearing substituted morpholine rings against key kinases in the PI3K/Akt/mTOR pathway.
Table 1: In Vitro Inhibitory Activity of Representative Morpholine-Containing PI3K/mTOR Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference Compound |
| Analog 1 | PI3Kα | 5.0 | - | ZSTK474 |
| Analog 2 | PI3Kδ | 3.9 | - | ZSTK474 |
| Analog 3 | mTOR | 0.1 - 100 | - | Pyrazolopyrimidine Derivatives |
| Analog 4 | PI3Kα | 120 | - | Thieno[2,3-d]pyrimidine |
| Analog 5 | PI3Kα | 31.8 | 850 (A549 cells) | 2,4-dimorpholinopyrimidine-5-carbonitrile |
| Analog 6 | PI3Kδ | 15.4 | 850 (A549 cells) | 2,4-dimorpholinopyrimidine-5-carbonitrile |
Note: Data is compiled from various sources for compounds with similar structural motifs and may not be directly comparable.
Experimental Protocols
The following is a representative protocol for the synthesis of a pyrazolopyrimidine-based kinase inhibitor utilizing a substituted chloromethylmorpholine derivative. This protocol is adapted from established synthetic routes for similar kinase inhibitors and illustrates a potential application of this compound.
Protocol 1: Synthesis of 4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)methyl)-3-benzylmorpholine
This protocol describes a nucleophilic substitution reaction between 4-amino-1H-pyrazolo[3,4-d]pyrimidine and this compound.
Materials:
-
4-Amino-1H-pyrazolo[3,4-d]pyrimidine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Kinase Inhibition Assay (General Procedure)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase (e.g., PI3Kα).
Materials:
-
Synthesized inhibitor compound
-
Recombinant human kinase (e.g., PI3Kα)
-
Substrate (e.g., phosphatidylinositol)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its reactive chloromethyl group allows for its incorporation into a variety of heterocyclic scaffolds, enabling the exploration of new chemical space in the design of potent and selective inhibitors targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway. The provided representative protocol and general assay methodology offer a starting point for researchers to utilize this compound in their drug discovery efforts. Further optimization of reaction conditions and scaffold design will likely lead to the discovery of new therapeutic candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Protecting Group Strategies in Reactions with 4-Benzyl-3-(chloromethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to protecting group strategies for reactions involving 4-Benzyl-3-(chloromethyl)morpholine, a versatile intermediate in organic synthesis. The focus is on the utility of the N-benzyl group as a protecting element and the subsequent reactions of the reactive chloromethyl group with various nucleophiles.
The N-Benzyl Protecting Group Strategy
The nitrogen atom of the morpholine ring in this compound is protected by a benzyl (Bn) group. This protecting group is widely used in organic synthesis due to its stability under a range of reaction conditions, including acidic and basic environments. The primary role of the N-benzyl group in this context is to prevent the morpholine nitrogen from acting as a nucleophile or base during reactions targeting the C3-chloromethyl group.
The N-benzyl group can be removed (deprotected) under reductive conditions, most commonly through catalytic hydrogenolysis. This orthogonality allows for the selective unmasking of the secondary amine functionality in the morpholine ring at a later synthetic stage.
Reactivity of the C3-Chloromethyl Group
The chloromethyl group at the C3 position of the morpholine ring is a reactive electrophile, susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the introduction of a wide variety of functional groups at this position, making this compound a valuable building block for the synthesis of diverse molecular scaffolds.
Experimental Protocols: Nucleophilic Substitution Reactions
The following protocols detail the reaction of this compound with various classes of nucleophiles. The quantitative data presented in the tables are illustrative and may vary depending on the specific substrate and reaction conditions.
Reaction with N-Nucleophiles (Amination)
This protocol describes the reaction with a primary or secondary amine to form a 3-(aminomethyl)-4-benzylmorpholine derivative.
Reaction Scheme:
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Illustrative Data for Reactions with N-Nucleophiles
| Nucleophile (R1R2NH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 6 | 85 |
| Piperidine | DIPEA | Acetonitrile | 70 | 8 | 82 |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 75 |
Reaction with S-Nucleophiles (Thiolation)
This protocol describes the reaction with a thiol to form a 4-benzyl-3-((alkyl/arylthio)methyl)morpholine derivative.
Reaction Scheme:
Experimental Protocol:
-
Dissolve the thiol (1.1 eq) in a polar aprotic solvent like DMF or tetrahydrofuran (THF).
-
Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Illustrative Data for Reactions with S-Nucleophiles
| Nucleophile (RSH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 3 | 92 |
| Benzyl mercaptan | NaH | THF | 25 | 2 | 95 |
| Ethanethiol | K₂CO₃ | DMF | 25 | 4 | 88 |
Reaction with O-Nucleophiles (Alkoxylation/Phenoxylation)
This protocol describes the reaction with an alcohol or phenol to form a 4-benzyl-3-((alkoxy/phenoxy)methyl)morpholine derivative.
Reaction Scheme:
Experimental Protocol:
-
Dissolve the alcohol or phenol (1.5 eq) in a suitable solvent such as THF or DMF.
-
Add a strong base like sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C to generate the alkoxide/phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 50-70 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool to 0 °C and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Illustrative Data for Reactions with O-Nucleophiles
| Nucleophile (ROH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | THF | 60 | 12 | 78 |
| Benzyl alcohol | NaH | DMF | 70 | 10 | 80 |
| Ethanol | NaH | THF | 50 | 18 | 72 |
Reaction with C-Nucleophiles (Cyanation)
This protocol describes the reaction with a cyanide salt to introduce a nitrile group.
Reaction Scheme:
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF.
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 eq). Caution: Cyanide salts are highly toxic.
-
Heat the reaction mixture to 70-90 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into a large volume of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers thoroughly with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 4: Illustrative Data for Reactions with C-Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Cyanide | DMSO | 80 | 6 | 85 |
| Potassium Cyanide | DMF | 90 | 5 | 82 |
Deprotection Protocol: N-Debenzylation
This protocol describes the removal of the N-benzyl protecting group via catalytic hydrogenolysis to yield the free secondary amine.
Experimental Protocol:
-
Dissolve the N-benzylated morpholine derivative (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C) (10 mol% Pd).
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product. Further purification may be performed if necessary.
Table 5: Illustrative Data for N-Debenzylation
| Substrate | Solvent | Catalyst | Time (h) | Yield (%) |
| 4-Benzyl-3-(morpholinomethyl)morpholine | Methanol | 10% Pd/C | 16 | 95 |
| 4-Benzyl-3-((phenylthio)methyl)morpholine | Ethyl Acetate | 10% Pd/C | 20 | 90 |
| 4-Benzyl-3-(phenoxymethyl)morpholine | Ethanol | 10% Pd/C | 24 | 88 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 3-substituted morpholine derivatives from this compound, followed by deprotection.
Caption: General experimental workflow for nucleophilic substitution and deprotection.
Protecting Group Strategy Logic
The following diagram illustrates the logical relationship of the N-benzyl protecting group strategy.
Caption: Logic of the N-benzyl protecting group strategy.
Application Notes and Protocols for Catalytic Reactions of 4-Benzyl-3-(chloromethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the catalytic conditions for several key synthetic transformations involving 4-Benzyl-3-(chloromethyl)morpholine. This versatile building block, featuring a reactive benzylic chloride moiety, is a valuable precursor for the synthesis of complex morpholine derivatives, which are prevalent in medicinal chemistry and drug discovery. The following sections detail protocols for C-C bond formation via cross-coupling reactions and various nucleophilic substitutions, often enhanced by phase-transfer catalysis.
Introduction to the Reactivity of this compound
The primary site of reactivity on this compound for the reactions discussed herein is the chloromethyl group. The benzylic nature of this group makes the chlorine atom a good leaving group, susceptible to nucleophilic substitution and oxidative addition to low-valent transition metals. This reactivity is the foundation for a variety of powerful catalytic transformations, enabling the construction of diverse molecular architectures. This document focuses on palladium and nickel-catalyzed cross-coupling reactions and catalyzed nucleophilic substitutions.
Palladium and Nickel-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forging new carbon-carbon bonds. The benzylic chloride of the title compound can participate in several such transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions provide direct access to diarylmethanes and allylbenzene derivatives, which are important pharmacophores.
Suzuki-Miyaura Coupling for Diaryl-Methane Synthesis
The Suzuki-Miyaura coupling enables the formation of a C(sp³)–C(sp²) bond between the benzylic carbon of the morpholine derivative and an aryl or heteroaryl group from a boronic acid or its ester. Palladium catalysts are typically employed for this transformation.[1][2]
Table 1: Representative Catalytic Conditions for Suzuki-Miyaura Coupling of Benzylic Chlorides
| Parameter | Condition A | Condition B |
| Substrate | This compound | This compound |
| Coupling Partner | Arylboronic Acid (1.1 equiv.) | Potassium Aryltrifluoroborate (1.0 equiv.) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) |
| Ligand | SPhos or JohnPhos (4-10 mol%) | - |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Cs₂CO₃ (3 equiv.) |
| Solvent | THF/H₂O (10:1) or DMF | CPME/H₂O (10:1) |
| Temperature | 70-100 °C (Microwave or conventional) | 90 °C |
| Reaction Time | 20 min - 12 h | 4-16 h |
| Typical Yield | Moderate to Good | Good |
CPME: Cyclopentyl methyl ether; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; DMF: Dimethylformamide; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; JohnPhos: (2-Biphenyl)di-tert-butylphosphine.
-
To an oven-dried reaction vessel (e.g., a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 mmol) and the phosphine ligand (e.g., SPhos, 0.10 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 10 mL of THF/H₂O 10:1).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl-methane derivative.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of a benzylic chloride.
Heck-Type Reactions for Allyl-Morpholine Synthesis
The Heck reaction couples the benzylic chloride with an alkene. While palladium is traditional, nickel catalysis offers unique advantages for reactions with simple, unactivated olefins, proceeding at room temperature and providing high selectivity for 1,1-disubstituted products.[3][4]
Table 2: Catalytic Conditions for Nickel-Catalyzed Heck-Type Reaction
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Unactivated Alkene (e.g., 1-octene) (2-5 equiv.) |
| Catalyst | Ni(cod)₂ (5-10 mol%) |
| Ligand | PCyPh₂ or PCy₂Ph (10-20 mol%) |
| Additive | Et₃SiOTf (1.2 equiv.) |
| Solvent | Dioxane or Toluene |
| Temperature | Room Temperature |
| Reaction Time | 2-16 h |
| Typical Yield | Good |
cod: 1,5-cyclooctadiene; PCyPh₂: dicyclohexyl(phenyl)phosphine; Et₃SiOTf: Triethylsilyl trifluoromethanesulfonate.
-
Inside a nitrogen-filled glovebox, add the nickel precatalyst (Ni(cod)₂, 0.10 mmol) and the phosphine ligand (PCyPh₂, 0.20 mmol) to a reaction vial.
-
Add the solvent (e.g., 5 mL of dioxane) and stir for 5 minutes.
-
Add this compound (1.0 mmol), the alkene (e.g., 1-octene, 5.0 mmol), and the additive (Et₃SiOTf, 1.2 mmol).
-
Seal the vial and remove it from the glovebox. Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the functionalized allyl-morpholine derivative.
Caption: Experimental workflow for the Nickel-catalyzed Heck-type reaction.
Catalyzed Nucleophilic Substitution Reactions
The chloromethyl group is an excellent electrophile for nucleophilic substitution. Phase-Transfer Catalysis (PTC) is a highly effective technique for promoting these reactions, especially when the nucleophile is an anion soluble in an aqueous phase and the morpholine substrate is in an organic phase.[5][6] This method avoids the need for strictly anhydrous conditions and can accelerate reaction rates significantly.
Common Nucleophilic Substitutions via Phase-Transfer Catalysis:
-
Etherification: Reaction with phenols or alkoxides (RO⁻) to form ethers.
-
N-Alkylation: Reaction with amines or amides to form new C-N bonds.
-
Cyanation: Reaction with cyanide salts (e.g., NaCN) to form a nitrile.
-
Thioetherification: Reaction with thiols (RSH) in the presence of a base to form thioethers.
Table 3: General Conditions for Phase-Transfer Catalyzed Nucleophilic Substitution
| Parameter | General Condition |
| Substrate | This compound |
| Nucleophile | Phenol, Amine, NaCN, Thiol, etc. (1.0-1.5 equiv.) |
| Catalyst (PTC) | Tetrabutylammonium bromide (TBAB) or iodide (TBAI) (5-10 mol%) |
| Base (if needed) | Aqueous NaOH or K₂CO₃ (5-50% w/v) |
| Solvent System | Biphasic: Toluene/Water, Dichloromethane/Water |
| Temperature | 25-80 °C |
| Reaction Time | 1-24 h |
| Typical Yield | Good to Excellent |
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In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve this compound (1.0 mmol) and the phase-transfer catalyst (e.g., TBAB, 0.1 mmol) in an organic solvent (e.g., 10 mL of toluene).
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In a separate beaker, prepare a solution of the nucleophile by dissolving sodium cyanide (NaCN, 1.2 mmol) in water (10 mL). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add the aqueous NaCN solution to the flask containing the organic phase.
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Heat the biphasic mixture to 60 °C and stir vigorously to ensure efficient mixing of the phases.
-
Monitor the reaction by TLC, observing the disappearance of the starting material.
-
After completion, cool the mixture to room temperature and carefully separate the layers.
-
Extract the aqueous layer with toluene (2 x 10 mL).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the corresponding nitrile.
Caption: Mechanism of Phase-Transfer Catalysis (PTC) for nucleophilic substitution.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]
- 4. Nickel-catalyzed Heck-type reactions of benzyl chlorides and simple olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. phasetransfer.com [phasetransfer.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Benzyl-3-(chloromethyl)morpholine
Welcome to the technical support center for the synthesis of 4-Benzyl-3-(chloromethyl)morpholine. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and related morpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A common and effective method is the N-alkylation of 3-(chloromethyl)morpholine with a benzylating agent, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Q2: I am observing low to no product formation. What are the potential causes?
Low yields can be attributed to several factors:
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Insufficiently strong base: The chosen base may not be strong enough to effectively deprotonate the morpholine nitrogen.
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Poor quality of reagents: The starting materials, particularly the benzylating agent, may have degraded.
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Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
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Inappropriate solvent: The solvent may not be suitable for an SN2 reaction, or the starting materials may have poor solubility.
Q3: My reaction is producing multiple spots on the TLC plate, indicating side products. What are the likely side reactions?
The most common side reaction is over-alkylation, where the product, this compound, reacts further with the benzylating agent to form a quaternary ammonium salt. Another possibility is the degradation of the starting materials or product under the reaction conditions.
Q4: How can I effectively purify the final product?
Purification of this compound can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and hexanes, can be effective. To prevent peak tailing on the silica gel column due to the basic nature of the morpholine nitrogen, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-2%), to the eluent. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.
Q5: What is the role of the base in this reaction, and which bases are commonly used?
The base neutralizes the acid (HBr or HCl) that is formed during the N-alkylation reaction, driving the equilibrium towards the product. Common bases for this type of reaction include inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or non-nucleophilic organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
Troubleshooting Guides
Problem: Low Product Yield
| Potential Cause | Recommended Solution |
| Ineffective Base | Switch to a stronger, non-nucleophilic base. For instance, if using Na₂CO₃, consider trying K₂CO₃ or an organic base like DIPEA. |
| Degraded Benzylating Agent | Use a freshly opened bottle of benzyl bromide or benzyl chloride, or purify the existing reagent by distillation. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC. |
| Inappropriate Solvent | Use a polar apathetic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to facilitate the SN2 reaction. |
| Sub-optimal Reagent Stoichiometry | While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of the 3-(chloromethyl)morpholine can help to consume the benzylating agent and minimize over-alkylation. |
Problem: Formation of Impurities and Side Products
| Observation on TLC | Potential Cause | Recommended Solution |
| Spot at the baseline | Formation of a quaternary ammonium salt (over-alkylation). | Add the benzylating agent slowly to the reaction mixture to maintain a low concentration. Avoid a large excess of the benzylating agent. |
| Multiple spots close to the product spot | Degradation of starting materials or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If the reaction is run at an elevated temperature, consider if a lower temperature for a longer duration could be effective. |
| Unreacted starting material | Incomplete reaction. | Increase the reaction time or temperature. Ensure the base is of sufficient strength and quantity. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common N-alkylation methods for morpholines. Optimization may be required for specific laboratory conditions and reagent purity.
Materials:
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3-(Chloromethyl)morpholine
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Benzyl bromide (or benzyl chloride)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexanes
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Triethylamine
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 3-(chloromethyl)morpholine (1.0 eq) in anhydrous acetonitrile or DMF (5-10 mL per mmol of morpholine), add anhydrous potassium carbonate (1.5-2.0 eq).
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Stir the suspension vigorously at room temperature.
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Add benzyl bromide (1.0-1.1 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to a temperature between room temperature and 60°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%). Add 0.5% triethylamine to the eluent to improve separation.
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Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Data Presentation
The following table summarizes hypothetical data to illustrate how different reaction conditions could affect the yield of this compound. This data is for illustrative purposes and actual results may vary.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | MeCN | 25 | 24 | 65 |
| 2 | K₂CO₃ (1.5) | MeCN | 50 | 12 | 85 |
| 3 | K₂CO₃ (1.5) | DMF | 25 | 18 | 75 |
| 4 | K₂CO₃ (1.5) | DMF | 50 | 8 | 90 |
| 5 | Et₃N (1.5) | MeCN | 25 | 24 | 60 |
| 6 | DIPEA (1.5) | MeCN | 50 | 12 | 88 |
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis.
Technical Support Center: Synthesis of 4-Benzyl-3-(chloromethyl)morpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyl-3-(chloromethyl)morpholine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Q1: After the N-benzylation step, I see multiple spots on my TLC plate, including a higher-running spot and a spot with a similar Rf to the starting morpholine derivative. What could be the issue?
A1: This observation suggests either incomplete reaction or the formation of byproducts.
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Incomplete Reaction: The spot with an Rf similar to your starting material is likely unreacted 3-(hydroxymethyl)morpholine. To drive the reaction to completion, you can try increasing the reaction time, temperature, or the equivalents of benzyl chloride.
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Over-alkylation: The higher-running, less polar spot could be a quaternary ammonium salt, 4-benzyl-4-(chloromethyl)morpholinium chloride, formed by the reaction of the product with another molecule of benzyl chloride. Using a bulky base or controlling the stoichiometry of benzyl chloride can minimize this.
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Impure Benzyl Chloride: Impurities in the benzyl chloride starting material can also lead to side products.[1] Ensure the purity of your benzyl chloride before use.
Q2: The chlorination of 4-Benzyl-3-(hydroxymethyl)morpholine with thionyl chloride (SOCl₂) is giving a low yield and a complex mixture of products. What are the potential side reactions?
A2: The chlorination of alcohols with thionyl chloride can be accompanied by several side reactions, especially in the presence of a tertiary amine like a morpholine derivative.
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Formation of a Dimer Ether: A common side reaction is the formation of a bis-ether, where two molecules of the starting alcohol react to form an ether linkage. This is favored at higher temperatures.
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Elimination Reaction: Although less likely for a primary alcohol, elimination to form an alkene is a possibility under harsh conditions.
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Reaction with the Benzyl Group: While the primary alcohol is more reactive, chlorination at the benzylic position of the benzyl group can occur, leading to impurities.[2]
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Ring Opening: Strong acidic conditions generated during the reaction could potentially lead to the opening of the morpholine ring, though this is less common.
To mitigate these side reactions, it is advisable to perform the reaction at low temperatures (e.g., 0 °C to room temperature) and to add the thionyl chloride dropwise to control the reaction exotherm.
Q3: My final product, this compound, appears to be unstable and decomposes upon storage. How can I improve its stability?
A3: The chloromethyl group can be susceptible to hydrolysis or reaction with nucleophiles.
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Moisture Sensitivity: The product is likely sensitive to moisture. Ensure it is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
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Residual Acidity: Any residual acid from the chlorination step can catalyze decomposition. Ensure the product is thoroughly washed and neutralized during workup. A final wash with a dilute bicarbonate solution may be beneficial.
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Light Sensitivity: While not definitively established for this compound, similar structures can be light-sensitive. Storing the product in an amber vial can prevent light-induced degradation.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic approach involves a two-step process:
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N-Benzylation: Reaction of a suitable 3-(hydroxymethyl)morpholine precursor with benzyl chloride in the presence of a base.
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Chlorination: Conversion of the hydroxyl group of the resulting 4-Benzyl-3-(hydroxymethyl)morpholine to a chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A2:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
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Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes, several safety precautions are crucial:
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Benzyl Chloride: Benzyl chloride is a lachrymator and a potential carcinogen.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It must be handled with extreme care in a fume hood.
-
Solvents: Use appropriate anhydrous solvents, as moisture can interfere with the reactions and lead to side products.
Quantitative Data Summary
The following table summarizes potential yields and purity under different reaction conditions, based on typical outcomes for similar reactions.
| Step | Reagents and Conditions | Expected Yield (%) | Purity (%) | Potential Side Products |
| N-Benzylation | Benzyl chloride, K₂CO₃, Acetonitrile, Reflux | 85-95 | >95 | Quaternary ammonium salt, Unreacted starting material |
| Chlorination | Thionyl chloride, Dichloromethane, 0 °C to RT | 70-85 | >90 | Dimer ether, Benzylic chlorinated impurity |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyl-3-(hydroxymethyl)morpholine
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To a solution of 3-(hydroxymethyl)morpholine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).
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Add benzyl chloride (1.1 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
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Cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
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Dissolve 4-Benzyl-3-(hydroxymethyl)morpholine (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
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Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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If necessary, purify the product by column chromatography.
Visualizations
References
Technical Support Center: Purification of 4-Benzyl-3-(chloromethyl)morpholine Reaction Products
Welcome to the Technical Support Center for the purification of reaction products involving 4-Benzyl-3-(chloromethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound and its derivatives.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound and its reaction products.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "Oiling Out" During Recrystallization | The melting point of the product is lower than the boiling point of the solvent.The solution is too concentrated.Impurities are preventing crystallization. | Use a lower-boiling point solvent or a co-solvent system to reduce the overall boiling point.Start with a more dilute solution and allow for slow cooling to promote crystal formation.Attempt to purify the crude product by flash chromatography before recrystallization to remove problematic impurities. |
| Low Recovery of Product After Column Chromatography | The product is irreversibly binding to the acidic silica gel due to the basic morpholine nitrogen.[1] The chosen eluent system is not polar enough to elute the product. | Add a basic modifier, such as 0.5-2% triethylamine (Et3N) or ammonia in methanol, to the eluent to neutralize the acidic sites on the silica gel.[1]Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane).Consider using a different stationary phase, such as neutral or basic alumina. |
| Peak Tailing or Streaking on TLC and Column Chromatography | Strong interaction between the basic morpholine nitrogen and acidic silanol groups on the silica gel.[1] | Add a basic modifier like triethylamine (0.5-2%) to the eluent system for both TLC and column chromatography.[1] This will improve the peak shape and separation. |
| Poor Separation of Product from Impurities | The eluent system does not provide sufficient resolution.Co-elution of impurities with similar polarity to the product. | Experiment with different solvent systems for TLC to find an optimal mobile phase for separation. Common systems include mixtures of ethyl acetate/hexane or dichloromethane/methanol.If diastereomers are present, they may require specialized chromatography, such as reversed-phase chromatography, for effective separation.[2][3] |
| Difficulty Removing Unreacted Benzyl Chloride | Benzyl chloride has a similar polarity to the product in some solvent systems. | Wash the crude reaction mixture with an aqueous solution of a reagent that reacts with benzyl chloride, such as aqueous ammonia, to convert it into a more polar and easily separable compound.Utilize a solvent system in column chromatography that maximizes the polarity difference, for instance, a lower percentage of ethyl acetate in hexanes may allow for the less polar benzyl chloride to elute first. |
| Presence of N,N-dibenzylated Byproduct | Use of excess benzylating agent or prolonged reaction times. | The dibenzylated product is typically less polar than the desired mono-benzylated product. Use column chromatography with a low polarity eluent to separate the dibenzylated impurity, which should elute before the desired product.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in reactions involving the synthesis of this compound?
A1: Common impurities can include:
-
Unreacted starting materials: This may include the morpholine precursor and benzyl chloride or benzyl bromide.[4]
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Byproducts of benzylation: Over-benzylation can lead to the formation of a dibenzylated product.[4]
-
Impurities from starting materials: Commercial benzyl chloride can contain impurities such as benzaldehyde, benzyl alcohol, and toluene, which may persist through the reaction.[5]
-
Solvent residues: Residual solvents from the reaction and work-up steps.[4]
Q2: Why is it challenging to purify morpholine-containing compounds like this compound by silica gel chromatography?
A2: The nitrogen atom in the morpholine ring is basic, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause several issues, including peak tailing, streaking, and sometimes irreversible adsorption of the product onto the column, resulting in poor separation and low recovery.[1]
Q3: How can I improve the separation of this compound from its impurities on a silica gel column?
A3: To improve chromatographic separation, you can:
-
Add a basic modifier: Incorporating a small amount of triethylamine (0.5-2%) into your eluent system can neutralize the acidic sites on the silica gel, leading to better peak shapes and improved recovery.[1]
-
Optimize the solvent system: Systematically test different ratios of solvents, such as ethyl acetate and hexanes, using Thin Layer Chromatography (TLC) to find the eluent that provides the best separation between your product and its impurities. An ideal Rf value for the product on TLC is typically between 0.2 and 0.4.[1]
Q4: What are suitable recrystallization solvents for purifying the hydrochloride salt of this compound?
A4: For the recrystallization of amine hydrochloride salts, polar protic solvents are often effective. Good starting points to test include:
-
Ethanol
-
Isopropanol
-
Mixtures of ethanol and diethyl ether[6] The ideal solvent will dissolve the salt when hot but have low solubility for it when cold, allowing for the formation of pure crystals upon cooling.
Q5: My product exists as a diastereomeric mixture. How can I separate the diastereomers?
A5: Diastereomers have different physical properties and can often be separated by standard purification techniques.[3]
-
Flash Column Chromatography: Careful optimization of the eluent system may allow for the separation of diastereomers on a standard silica gel column.
-
Reversed-Phase Chromatography: If separation on silica gel is unsuccessful, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative for separating diastereomers.[2][3]
-
Recrystallization: In some cases, fractional crystallization can be used to separate diastereomers if they have sufficiently different solubilities in a particular solvent system.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound from a crude reaction mixture.
1. Eluent Selection:
- Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes.
- Prepare several TLC chambers with varying ratios of ethyl acetate/hexanes (e.g., 1:9, 2:8, 3:7).
- Add 0.5-1% triethylamine (Et3N) to each eluent mixture to prevent peak tailing.
- Spot the crude reaction mixture on the TLC plates and develop them.
- The optimal eluent system will give the product an Rf value of approximately 0.2-0.4.[1]
2. Column Packing:
- Select an appropriately sized flash chromatography column based on the amount of crude material.
- Pack the column with silica gel using the "slurry method" with the optimized eluent (containing Et3N).
3. Sample Loading:
- Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- Collect fractions and monitor the elution by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization of this compound Hydrochloride
This protocol describes the purification of the hydrochloride salt of this compound.
1. Salt Formation (if starting from the free base):
- Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring until precipitation is complete.
- Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.
2. Solvent Selection for Recrystallization:
- Test the solubility of a small amount of the hydrochloride salt in various solvents (e.g., ethanol, isopropanol, or mixtures thereof) at room temperature and upon heating.
- An ideal solvent will dissolve the salt when hot but not when cold. A mixture of ethanol and diethyl ether is a common choice for recrystallizing hydrochloride salts.[6]
3. Recrystallization Procedure:
- Dissolve the crude hydrochloride salt in the minimum amount of the chosen hot solvent.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
- Allow the hot, clear solution to cool slowly to room temperature.
- To maximize crystal formation, cool the flask in an ice bath.
- If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
4. Crystal Collection and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the ice-cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.mysagestore.com [cdn.mysagestore.com]
- 3. santaisci.com [santaisci.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. community.wvu.edu [community.wvu.edu]
Improving yield and selectivity in 4-Benzyl-3-(chloromethyl)morpholine alkylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the alkylation of 4-benzyl-3-(chloromethyl)morpholine. Our goal is to help you improve reaction yield and selectivity by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the N-alkylation of this compound?
The primary challenges in the N-alkylation of this compound and related morpholine derivatives include:
-
Low Yield: Incomplete reaction or the formation of side products can significantly reduce the yield of the desired N-alkylated product.
-
Poor Selectivity: The presence of multiple reactive sites can lead to a mixture of products. A common issue is overalkylation, where the desired mono-alkylated product reacts further to form a quaternary ammonium salt.
-
Side Reactions: Besides overalkylation, other side reactions may occur depending on the specific reactants and conditions.
-
Purification Difficulties: Separating the desired product from starting materials, byproducts, and the catalyst can be challenging.
Q2: What is a general starting protocol for the N-alkylation of this compound with an alkyl halide?
The following is a representative protocol that can be optimized for specific substrates and scales.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl iodide, bromide, or chloride)
-
Anhydrous base (e.g., potassium carbonate, sodium carbonate, or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the anhydrous base (1.5-2.0 equivalents).
-
Slowly add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to an appropriate temperature (a starting point could be 60°C, as indicated in related syntheses) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter off the solid base and wash it with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Q3: How can I minimize the formation of the quaternary ammonium salt (overalkylation)?
Minimizing the formation of the quaternary ammonium salt is crucial for improving the selectivity of your reaction. Here are some strategies:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and at a controlled temperature helps to maintain a low concentration of the alkylating agent, which favors the reaction with the more abundant secondary amine starting material over the tertiary amine product.
-
Choice of Alkylating Agent: Less reactive alkylating agents (e.g., chlorides instead of iodides) can sometimes provide better selectivity.
-
Reaction Monitoring: Closely monitor the reaction by TLC or another analytical technique to stop the reaction once the starting material is consumed and before significant amounts of the quaternary salt are formed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently active alkylating agent. 2. Ineffective base. 3. Low reaction temperature. 4. Catalyst poisoning (if applicable). | 1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 2. Use a stronger or more soluble base. Ensure the base is anhydrous. 3. Gradually increase the reaction temperature and monitor for product formation. 4. Ensure all reagents and solvents are pure and anhydrous. |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of multiple side products. 3. Product degradation under reaction conditions. 4. Loss of product during workup and purification. | 1. Increase reaction time or temperature. 2. Optimize reaction conditions to improve selectivity (see below). 3. Consider running the reaction at a lower temperature for a longer duration. 4. Optimize the extraction and chromatography procedures. |
| Poor Selectivity (Mixture of Mono- and Di-alkylated Products) | 1. High reactivity of the mono-alkylated product. 2. High concentration of the alkylating agent. | 1. Use a less reactive alkylating agent. 2. Add the alkylating agent dropwise over an extended period. 3. Use a slight excess of the morpholine starting material. |
| Formation of Unidentified Byproducts | 1. Reaction with solvent. 2. Degradation of starting material or product. 3. Impurities in starting materials. | 1. Choose a more inert solvent. 2. Perform the reaction at a lower temperature. 3. Purify all starting materials before use. |
| Difficulty in Product Purification | 1. Similar polarity of product and starting material/byproducts. | 1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider converting the product to a salt to facilitate purification by crystallization. |
Data on N-Alkylation of Morpholine
| Alkylating Agent (Alcohol) | Catalyst | Temperature (°C) | Conversion (%) | Selectivity for N-Alkylated Morpholine (%) |
| Methanol | CuO–NiO/γ–Al2O3 | 220 | 95.3 | 93.8[1] |
| Ethanol | CuO–NiO/γ–Al2O3 | 220 | 85.2 | 90.1[1] |
| n-Propanol | CuO–NiO/γ–Al2O3 | 220 | 78.6 | 85.7[1] |
| n-Butanol | CuO–NiO/γ–Al2O3 | 220 | 72.1 | 82.3[1] |
Note: This data is for the N-alkylation of unsubstituted morpholine with alcohols and serves as a general reference.
Experimental Workflow and Logic Diagrams
Caption: A general experimental workflow for the N-alkylation of this compound.
Caption: A logical diagram for troubleshooting low yield and selectivity in the alkylation reaction.
References
Troubleshooting guide for N-alkylation with hindered amines
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the N-alkylation of sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation reaction with a hindered amine failing or resulting in low yields?
A1: Low conversion or reaction failure in the N-alkylation of hindered amines can be attributed to several factors:
-
Steric Hindrance: The bulky nature of the amine can significantly slow down the reaction rate by impeding the approach of the electrophile.[1]
-
Poor Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides are substantially less reactive than bromides and may not be suitable for challenging alkylations.[2]
-
Over-alkylation: The monoalkylated amine product is often more nucleophilic than the starting amine, leading to the formation of tertiary amines and quaternary ammonium salts.[3] This is a common issue in direct alkylation of primary and secondary amines.
-
Elimination Side Reactions: Hindered amines can act as strong bases, promoting the elimination of the alkyl halide to form an alkene, particularly with secondary or tertiary halides.[2]
Q2: How can I achieve selective mono-alkylation and avoid over-alkylation?
A2: Achieving selective mono-alkylation is a significant challenge. Here are some effective strategies:
-
Reductive Amination: This is often the most reliable method for the controlled mono-alkylation of amines.[3][4] It involves the reaction of the amine with an aldehyde or ketone to form an imine, which is subsequently reduced.
-
Use of a Large Excess of the Amine: While not always practical, using a significant excess of the starting amine can statistically favor the mono-alkylation product.
-
Alternative N-Alkylation Methods: Methods like the Buchwald-Hartwig amination or using alcohols as alkylating agents with a suitable catalyst can offer better control.[5][6]
-
N-Aminopyridinium Salts: These can function as ammonia surrogates, enabling a self-limiting alkylation process to yield secondary amines.[7]
Q3: What are the best alternative methods to traditional N-alkylation with alkyl halides for hindered amines?
A3: For sterically demanding substrates, alternative methods are often superior:
-
Reductive Amination: A versatile and widely used method that couples an amine with a carbonyl compound.[8][9]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly with aryl halides. The choice of ligand is crucial for success with hindered substrates.[6][10][11]
-
"Borrowing Hydrogen" Catalysis: This method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., iridium or ruthenium), offering a greener alternative.[5]
-
Copper-Catalyzed Amination: Copper-based catalytic systems can also be effective for the N-alkylation of amines.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| No Reaction or Low Conversion | - High degree of steric hindrance.[1] - Poor leaving group on the alkylating agent (e.g., chloride).[2] - Insufficient reaction temperature. | - Switch to a more robust method like reductive amination or Buchwald-Hartwig amination. - Use a more reactive alkylating agent (alkyl iodide or bromide). - Increase the reaction temperature and monitor for decomposition. |
| Mixture of Products (Over-alkylation) | The mono-alkylated product is more nucleophilic than the starting amine.[3] | - Employ reductive amination for controlled mono-alkylation.[4] - Use a large excess of the starting amine. |
| Significant Alkene Formation (Elimination) | The hindered amine is acting as a base. This is more common with secondary and tertiary alkyl halides.[2] | - Lower the reaction temperature. - Use a primary alkyl halide if possible. - Consider an alternative method that does not use alkyl halides. |
| Buchwald-Hartwig Amination Failure | - Inappropriate ligand for the hindered substrate. - Catalyst deactivation. - Incorrect base or solvent.[13] | - Screen bulky, electron-rich phosphine ligands.[10][11] - Use a palladium pre-catalyst for reliable generation of the active species.[13] - Screen different bases (e.g., NaOtBu, K₃PO₄) and anhydrous solvents (e.g., toluene, dioxane).[14] |
| Reductive Amination: Reduction of Carbonyl Starting Material | The reducing agent is not selective for the imine over the carbonyl group. | - Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][9] - Perform the reaction in two steps: form the imine first, then add the reducing agent.[9] |
Key Experimental Protocols
Reductive Amination of a Hindered Amine
This protocol is a general procedure for the reductive amination of a hindered amine with a ketone using sodium triacetoxyborohydride.
-
Reagents & Conditions:
-
Hindered Amine: 1.0 equiv
-
Ketone/Aldehyde: 1.1-1.5 equiv
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃), 1.5-2.0 equiv
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Temperature: Room temperature
-
Reaction Time: 12-24 hours
-
-
Procedure:
-
Dissolve the hindered amine and the carbonyl compound in the solvent.
-
Add the sodium triacetoxyborohydride in portions.
-
Stir the mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
Buchwald-Hartwig Amination of a Hindered Amine
This is a general protocol for the palladium-catalyzed amination of an aryl halide with a hindered amine.
-
Reagents & Conditions:
-
Aryl Halide: 1.0 equiv
-
Hindered Amine: 1.1-1.5 equiv
-
Palladium Pre-catalyst (e.g., G3-Xantphos): 1-5 mol%
-
Base: Sodium tert-butoxide (NaOtBu), 1.5-2.0 equiv
-
Solvent: Anhydrous, deoxygenated toluene or dioxane
-
Temperature: 80-120 °C
-
Reaction Time: 4-24 hours
-
-
Procedure:
-
In an inert atmosphere glovebox, combine the aryl halide, hindered amine, base, and palladium pre-catalyst in a reaction vessel.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture with stirring for the required time.
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the N-alkylation of hindered amines.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. chemrxiv.org [chemrxiv.org]
Stability issues of 4-Benzyl-3-(chloromethyl)morpholine under basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Benzyl-3-(chloromethyl)morpholine, particularly when used in experiments involving basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Stability Issues Under Basic Conditions
Users may encounter unexpected side reactions or degradation of this compound in the presence of bases. This guide addresses potential issues in a question-and-answer format.
Q1: I am observing the formation of an unexpected, more polar byproduct during my reaction involving this compound and a base. What could be happening?
A1: Under basic conditions, the tertiary amine of the morpholine ring can facilitate an intramolecular cyclization, leading to the formation of a bicyclic quaternary ammonium salt. This salt is significantly more polar than the starting material and would likely be observed as a distinct spot on a TLC plate or a new peak in an LC-MS analysis. The presence of a base deprotonates the carbon adjacent to the benzyl group, which then attacks the chloromethyl group.
Q2: My reaction yield is lower than expected, and I have isolated a compound that appears to have lost HCl. What is the likely side product?
A2: In the presence of a strong or hindered base, an elimination reaction (E2) can occur, leading to the formation of an enamine. This is more likely to occur at elevated temperatures. The resulting enamine is often unstable and may participate in further reactions, contributing to a lower yield of the desired product.
Q3: How can I minimize the degradation of this compound in my basic reaction?
A3: To minimize degradation, consider the following strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if deprotonation of another reagent is required.
-
Temperature Control: Perform the reaction at the lowest possible temperature to slow down the rate of intramolecular cyclization and elimination side reactions.
-
Order of Addition: Add the this compound slowly to the reaction mixture containing the base and other reactants. This will keep the instantaneous concentration of the morpholine derivative low and favor the desired intermolecular reaction over intramolecular side reactions.
-
Protecting Groups: If the morpholine nitrogen is intended to be a reactive site in a subsequent step, it may be necessary to use a different synthetic route where the chloromethyl group is introduced after transformations on the morpholine nitrogen.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under basic conditions?
A1: The most probable degradation pathway is an intramolecular N-alkylation, leading to the formation of a bicyclic quaternary ammonium salt. This is due to the proximity of the nucleophilic tertiary amine and the electrophilic chloromethyl group.
Q2: Can I use common inorganic bases like NaOH or K₂CO₃ with this compound?
A2: The use of strong inorganic bases like NaOH should be approached with caution, especially at elevated temperatures, as they can promote the intramolecular cyclization. Weaker bases like K₂CO₃ might be more suitable, but the stability should be assessed on a small scale first. The specific outcome will be highly dependent on the solvent, temperature, and other reactants present.
Q3: Are there any recommended storage conditions to ensure the stability of this compound?
A3: To ensure long-term stability, store this compound in a cool, dry place away from strong bases and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent slow hydrolysis of the chloromethyl group.
Data Presentation
As there is no publicly available quantitative data on the stability of this compound under various basic conditions, we have compiled a table of potential side products and the conditions that may favor their formation based on general chemical principles.
| Potential Side Product | Reaction Type | Favorable Conditions | Analytical Signature |
| Bicyclic Quaternary Ammonium Salt | Intramolecular Cyclization | Polar solvents, strong nucleophilic bases, elevated temperatures. | Highly polar, new peak in LC-MS with the same mass as the starting material. |
| Enamine | Elimination (E2) | Strong, sterically hindered bases, high temperatures. | Less polar than starting material, mass loss of HCl in MS. |
Experimental Protocols
Protocol 1: Small-Scale Stability Test
This protocol is designed to quickly assess the stability of this compound under your specific reaction conditions.
-
Setup: In three separate vials, dissolve a small, known amount of this compound in the solvent to be used for the reaction.
-
Conditions:
-
Vial 1 (Control): Add no base.
-
Vial 2: Add the intended base at the planned reaction concentration and temperature.
-
Vial 3: Add a stronger base or use a higher temperature as a stress test.
-
-
Monitoring: Monitor all three vials over time using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Analysis: Compare the chromatograms or spectra from Vials 2 and 3 to the control in Vial 1. The appearance of new peaks or a decrease in the peak corresponding to the starting material indicates instability.
Visualizations
Below are diagrams illustrating the potential degradation pathways and a troubleshooting workflow.
Caption: Potential degradation pathways of this compound under basic conditions.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Removal of Benzyl Protecting Group from Morpholine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of benzyl (Bn) protecting groups from the nitrogen atom of morpholine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-debenzylation of morpholine derivatives.
Problem 1: Incomplete or Sluggish Reaction in Catalytic Hydrogenolysis
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.
-
Hydrogen uptake (if monitoring) is slow or has stalled.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst Inactivity/Poisoning | - Use a fresh, high-quality catalyst: Palladium on carbon (Pd/C) can lose activity over time. Ensure the catalyst is not old or improperly stored. - Increase catalyst loading: A higher catalyst loading (e.g., 10-20 mol% Pd) may be necessary.[1] - Consider Pearlman's catalyst (Pd(OH)₂/C): This catalyst is often more effective for substrates prone to catalyst poisoning and can sometimes be used in combination with Pd/C. - Acidic Additives: The addition of a small amount of acid, such as acetic acid or a few drops of HCl, can prevent catalyst poisoning by the amine product and facilitate the reaction.[2][3][4] |
| Poor Hydrogen Solubility/Availability | - Ensure efficient stirring: Vigorous stirring is crucial to ensure good mixing of the substrate, catalyst, and hydrogen.[1] - Use an appropriate solvent: Solvents like methanol, ethanol, and ethyl acetate are commonly used.[5] - Increase hydrogen pressure: If using a balloon, ensure it is well-sealed. For more stubborn substrates, using a Parr shaker or a similar apparatus to increase hydrogen pressure (e.g., up to 50 psi) can significantly improve the reaction rate.[1] |
| Substrate-Specific Issues | - Steric hindrance: If the morpholine ring is heavily substituted, the catalytic site may be inaccessible. In such cases, higher temperatures, pressures, or alternative methods may be required. |
Problem 2: Side Reactions Observed During Debenzylation
Symptoms:
-
Formation of unexpected byproducts detected by TLC or LC-MS.
-
Low yield of the desired debenzylated morpholine.
Possible Causes and Solutions:
| Cause | Solution |
| N-Alkylation in Alcoholic Solvents | - Switch to a non-alcoholic solvent: When using alcoholic solvents like methanol or ethanol with palladium catalysts, N-alkylation (methylation or ethylation) of the product amine can occur. Using solvents like ethyl acetate or THF can prevent this side reaction. |
| Reduction of Other Functional Groups | - Use a more selective method: Catalytic hydrogenation can reduce other functional groups like alkenes, alkynes, nitro groups, or other benzyl ethers.[6] - Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C is often milder and can offer better selectivity.[7][8] - Oxidative Debenzylation: Methods using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (ceric ammonium nitrate) are alternatives when hydrogenolysis is not suitable.[9][10] |
| Ring Opening or Degradation | - Milder reaction conditions: Harsh acidic or basic conditions can lead to the degradation of the morpholine ring or other sensitive functional groups. Consider using neutral conditions like transfer hydrogenation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for N-debenzylation of morpholines?
A1: The most widely used method is catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas (H₂).[5] This method is popular due to its clean nature, as the main byproduct is toluene, which is easily removed. Transfer hydrogenation using Pd/C and a hydrogen donor like ammonium formate is another very common and often milder alternative that does not require pressurized hydrogen gas.[7][8]
Q2: My morpholine derivative contains a sulfur atom. Will this affect the debenzylation?
A2: Yes, sulfur-containing compounds are known to poison palladium catalysts, significantly reducing their activity.[9] For sulfur-containing morpholine derivatives (e.g., thiomorpholine or those with thioether substituents), you may need to use a higher catalyst loading or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C). Alternatively, non-hydrogenation methods like oxidative debenzylation could be considered.
Q3: Can I selectively remove an N-benzyl group in the presence of an O-benzyl group on the same molecule?
A3: Achieving high selectivity can be challenging as both groups are susceptible to hydrogenolysis. However, N-benzyl groups are generally more resistant to cleavage than O-benzyl groups. Oxidative debenzylation methods can sometimes offer better selectivity. For instance, certain oxidative conditions are known to be selective for N-benzyl groups over O-benzyl ethers.[9]
Q4: When should I consider using transfer hydrogenation instead of catalytic hydrogenation with H₂ gas?
A4: Transfer hydrogenation is a good choice when:
-
You do not have access to a high-pressure hydrogenation apparatus.[7]
-
Your molecule contains other functional groups that might be reduced under harsher hydrogenation conditions. Transfer hydrogenation is often milder.[7]
-
You want to avoid potential side reactions like N-alkylation when using alcoholic solvents, as the reaction can often be run effectively in various solvents.
Q5: What are the main advantages and disadvantages of oxidative debenzylation methods?
A5:
-
Advantages: Oxidative methods are useful for substrates that are incompatible with catalytic hydrogenation (e.g., those containing sulfur or reducible functional groups). They can also offer different selectivity profiles.[9]
-
Disadvantages: These methods use stoichiometric amounts of often expensive and toxic reagents (e.g., DDQ, CAN). The workup can be more complex, and the reaction conditions may not be suitable for molecules with other oxidation-sensitive functional groups.[10]
Data Presentation: Comparison of N-Debenzylation Methods
The following tables summarize quantitative data for different N-debenzylation methods. Please note that yields and reaction times are highly substrate-dependent.
Table 1: Catalytic Hydrogenolysis
| Substrate | Catalyst | Reagents & Conditions | Solvent | Time | Yield (%) | Reference |
| N-Benzylmorpholine | 10% Pd/C | H₂ (1 atm) | Methanol | 12 h | >95 | Generic |
| Substituted N-Benzylmorpholine | 20% Pd(OH)₂/C | H₂ (1 atm), 60 °C, Acetic Acid | Ethanol | 14 h | 87-90 | [4] |
Table 2: Transfer Hydrogenation
| Substrate | Catalyst | Reagents & Conditions | Solvent | Time | Yield (%) | Reference |
| N-Benzylpiperidine | 10% Pd/C | Ammonium Formate, reflux | Methanol | 10 min | 92 | [11] |
| N-Benzylaminoethanol | 10% Pd/C | Ammonium Formate, reflux | Methanol | 10 min | 86 | [11] |
*Data for structurally similar amines; specific data for morpholines can be inferred to be similar.
Table 3: Oxidative Debenzylation
| Substrate | Reagent | Conditions | Solvent | Time | Yield (%) | Reference |
| N-Benzylated Heterocycles | KOtBu/DMSO, O₂ | Room Temperature | DMSO/THF | 10-30 min | High | [9] |
| N-Benzyl Tertiary Amines | Ceric Ammonium Nitrate (CAN) | Room Temperature | Acetonitrile/Water | Varies | High | [12] |
*General methods applicable to morpholine derivatives.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis using Pd/C and H₂
-
Dissolve the N-benzylmorpholine derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a balloon filled with hydrogen gas to the reaction flask.
-
Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Protocol 2: General Procedure for Transfer Hydrogenation using Pd/C and Ammonium Formate
-
Dissolve the N-benzylmorpholine derivative (1.0 eq) in methanol.
-
Add 10% Pd/C (typically 10-20 wt% of the substrate).
-
Add ammonium formate (3-5 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product can be further purified by extraction or chromatography to remove ammonium salts.[11]
Visualizations
References
- 1. orgsyn.org [orgsyn.org]
- 2. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qualitas1998.net [qualitas1998.net]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative functionalization of benzylic C–H bonds by DDQ - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring 4-Benzyl-3-(chloromethyl)morpholine Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical monitoring of reactions involving 4-Benzyl-3-(chloromethyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for monitoring the reaction of this compound?
A1: The choice of analytical method depends on the specific requirements of your experiment, including the need for real-time monitoring, sensitivity, and the complexity of the reaction mixture. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the starting material, intermediates, and final product. It can be coupled with UV or Mass Spectrometry (MS) detectors. For compounds like morpholine that lack a strong UV chromophore, derivatization may be necessary for UV detection, or a more sensitive detector like MS or an Evaporative Light Scattering Detector (ELSD) can be used.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. Due to the polarity of morpholine derivatives, a derivatization step is often employed to increase volatility and thermal stability, enhancing chromatographic separation.[2][3] This method offers high sensitivity and selectivity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Uniquely suited for real-time, online reaction monitoring.[5] Flow NMR techniques allow for the acquisition of structural and quantitative data directly from the reaction mixture without the need for sample workup or deuterated solvents, providing true kinetic insights.[5][6]
Q2: Do I need to derivatize my sample for analysis?
A2: Derivatization is often necessary for certain analytical techniques:
-
For GC-MS analysis , direct analysis of morpholine derivatives can be difficult due to their polarity. Derivatization to a more volatile and stable compound, such as N-nitrosomorpholine, is a common strategy to improve chromatographic performance.[2][4]
-
For HPLC with UV detection , derivatization is frequently required because morpholine itself lacks a strong chromophore. Reagents like 1-naphthylisothiocyanate (NIT) can be used to create a derivative with strong UV absorbance.[1][7]
-
For LC-MS/MS , derivatization is typically not required as the mass spectrometer provides sufficient selectivity and sensitivity for direct detection.[8]
Q3: What are the common byproducts in a this compound reaction?
A3: Byproducts can arise from side reactions of the starting materials or subsequent reactions of the product. Common byproducts may include hydrolyzed versions of the chloromethyl group or products from reactions with nucleophiles present in the mixture. Identifying these byproducts is crucial for reaction optimization and is best achieved using a mass spectrometry detector (GC-MS or LC-MS).
Q4: How can I confirm the identity of my product and any impurities?
A4: Mass Spectrometry (MS) coupled with a chromatographic separation (GC or HPLC) is the definitive method for confirming the identity of compounds. The mass spectrometer provides the molecular weight and fragmentation pattern of a compound, which serves as a chemical fingerprint. For complex structural elucidation, especially for novel compounds or isomers, NMR spectroscopy is indispensable.[5]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Question & Answer |
| Peak Tailing | Q: My peaks are tailing. What could be the cause? A: Peak tailing is a common issue in HPLC. Possible causes include: 1. Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with basic compounds like morpholine derivatives. Solution: Use a high-purity silica column, operate at a lower mobile phase pH (e.g., pH 2-3) to suppress silanol ionization, or add a basic additive like triethylamine (TEA) to the mobile phase.[9][10] 2. Insufficient Buffering: If the mobile phase pH is not properly controlled, the ionization state of the analyte can vary, leading to tailing. Solution: Ensure your buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is at least one pH unit away from the analyte's pKa.[9] 3. Column Overload: Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of your sample.[9] |
| Shifting Retention Times | Q: Why are my retention times drifting or changing between injections? A: Fluctuating retention times compromise data reliability. Common causes are: 1. Changing Mobile Phase Composition: Inaccurate mixing of solvents by the pump or solvent evaporation can alter the mobile phase strength. Solution: Prime the pump, degas your solvents, and check for leaks in the system. If using a gradient, ensure the proportioning valves are functioning correctly.[11] 2. Column Temperature Fluctuations: Retention times can shift by 1-2% for every 1°C change in temperature. Solution: Use a column oven to maintain a stable temperature.[11] 3. Column Equilibration: The column may not be fully equilibrated with the mobile phase. Solution: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis. |
| High Backpressure | Q: The pressure in my HPLC system is too high. What should I do? A: High backpressure can damage the pump and column. To troubleshoot: 1. Isolate the Source: Systematically disconnect components (column, guard column, tubing) starting from the detector and working backward to the pump to identify the source of the blockage.[10] 2. Blocked Frit/Column: Particulates from the sample or mobile phase can clog the column inlet frit. Solution: Replace the in-line filter or guard column. If the analytical column is clogged, try back-flushing it. If this fails, the column may need to be replaced.[10] 3. Buffer Precipitation: Using a high concentration of buffer with a high percentage of organic solvent can cause the buffer to precipitate. Solution: Ensure your buffer is soluble in the mobile phase mixture and flush the system with water before shutting down.[9] |
GC-MS Troubleshooting
| Issue | Question & Answer |
| Poor Sensitivity / No Peak | Q: I am not seeing my compound of interest, or the signal is very weak. What's wrong? A: This can be due to several factors: 1. Inefficient Derivatization: If a derivatization step is used, the reaction may be incomplete. Solution: Optimize derivatization parameters such as reagent concentration, temperature, and reaction time.[4] 2. Inlet Contamination: Active sites in the GC inlet liner can cause analyte degradation, especially for sensitive compounds. Solution: Replace the inlet liner and septum. Using a deactivated liner is recommended.[12] 3. Column Contamination: High-boiling residues from previous injections can contaminate the column, leading to loss of sensitive analytes like pentachlorophenol. Solution: Bake out the column at a high temperature (within its limit). If this doesn't work, trim the first few centimeters of the column or replace it entirely.[12] |
| Peak Broadening or Tailing | Q: My chromatographic peaks are broad or show significant tailing. Why? A: This indicates poor chromatography. Potential causes include: 1. Slow Injection: A slow injection speed can cause the sample band to broaden before it reaches the column. Solution: Use an autosampler for fast, reproducible injections. 2. Column Degradation: The stationary phase of the column can degrade over time, especially with aggressive samples or high temperatures. Solution: Replace the column. 3. Interference: Co-eluting compounds can distort the peak shape. Solution: Adjust the GC temperature program to improve separation or use GC/MS to identify the interference.[13] |
| Contamination / Ghost Peaks | Q: I'm seeing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from? A: Ghost peaks are typically due to contamination. 1. Carryover: High-concentration samples can contaminate the syringe and inlet. Solution: Rinse the syringe thoroughly with solvent between injections and run a solvent blank after a concentrated sample to check for carryover.[13] 2. Septum Bleed: Old or low-quality septa can release siloxanes at high temperatures. Solution: Replace the septum regularly with a high-quality, low-bleed version. 3. Contaminated Carrier Gas: Impurities in the carrier gas can introduce a noisy baseline or ghost peaks. Solution: Use high-purity gas and ensure gas traps/filters are installed and functioning correctly. |
Quantitative Data Summary
The following table summarizes the performance of a typical GC-MS method for morpholine determination after derivatization to N-nitrosomorpholine, based on published data. This provides a benchmark for what to expect from a validated method.
| Parameter | Performance in Apple Juice[4] | Performance in Apple & Citrus Peel/Pulp[2] |
| Linearity Range | 10 - 500 µg/L | 10 - 400 µg/kg |
| Correlation Coefficient (R²) | > 0.999 | > 0.9999 |
| Limit of Detection (LOD) | 7.3 µg/L | 1.3 - 3.3 µg/kg |
| Limit of Quantification (LOQ) | 24.4 µg/L | 4.1 - 10.1 µg/kg |
| Spiked Recovery Rate | 94.3% - 109.0% | 88.6% - 107.2% |
| Intra-day Precision (RSD%) | 2.0% - 4.4% | 1.4% - 9.4% |
| Inter-day Precision (RSD%) | 3.3% - 7.0% | 1.5% - 2.8% |
Experimental Protocols
Protocol 1: GC-MS Analysis via Derivatization
This protocol describes a general method for the analysis of morpholine derivatives in a sample matrix.
-
Sample Preparation:
-
Derivatization to N-Nitrosomorpholine (NMOR):
-
Caution: This step involves the formation of a potentially carcinogenic nitrosamine. Handle with appropriate safety precautions.
-
Under acidic conditions (e.g., using hydrochloric acid), add sodium nitrite as the derivatization reagent.[4]
-
Optimize factors such as acid concentration, amount of sodium nitrite, temperature, and reaction time for your specific reaction mixture.[4]
-
-
Liquid-Liquid Extraction:
-
Extract the resulting N-nitrosomorpholine derivative from the aqueous solution using an organic solvent like dichloromethane or ethyl acetate.[4]
-
Dry the organic extract (e.g., with anhydrous sodium sulfate) and concentrate it to a small volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
GC Column: A DB-5 or similar non-polar column is often suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-2.0 mL/min).[2]
-
Oven Program: An example program:
-
MS Parameters:
-
Protocol 2: HPLC-UV/MS Analysis
This protocol outlines a method for direct analysis or analysis after derivatization.
-
Sample Preparation:
-
Dilute a reaction aliquot with the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Derivatization (for UV Detection):
-
If UV detection is used, react the sample with a derivatizing agent like 1-naphthylisothiocyanate (NIT) to form a UV-active thiourea derivative.[1]
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is common for separating the parent compound or its derivatives. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more effective.[1]
-
Mobile Phase: A gradient of acetonitrile and water (or an appropriate buffer) is typically used.[1]
-
Detection:
-
UV: Monitor at a wavelength appropriate for the derivative or the parent compound if it has sufficient absorbance.
-
MS: Use Electrospray Ionization (ESI) in positive ion mode. Monitor the protonated molecular ion [M+H]⁺ for quantification.[1]
-
-
Visualizations
Caption: General workflow for analytical monitoring of chemical reactions.
Caption: Logical diagram for troubleshooting common HPLC issues.
Caption: Logical diagram for troubleshooting common GC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 13. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Benzyl-3-(chloromethyl)morpholine and Benzyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-Benzyl-3-(chloromethyl)morpholine and benzyl bromide, two electrophilic compounds utilized in organic synthesis. While benzyl bromide is a well-characterized reagent, this compound, an important intermediate in the synthesis of pharmaceuticals like Reboxetine, lacks extensive public data on its reactivity profile. This comparison, therefore, combines established experimental data for benzyl bromide and its derivatives with a qualitative analysis of the structural and electronic factors influencing the reactivity of this compound.
Executive Summary
Chemical Structures and Properties
A clear understanding of the structures of both molecules is paramount to appreciating their reactivity differences.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Benzyl Bromide | C(_7)H(_7)Br | 171.04 | 100-39-0 | |
| This compound | C(_12)H(_16)ClNO | 225.72 | 110167-16-3[1] |
Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental in organic synthesis, involving the replacement of a leaving group by a nucleophile. The reactivity of benzyl halides is a key aspect of their utility.
Benzyl Bromide: A Versatile Benzylating Agent
Benzyl bromide is known to readily undergo both S(_N)1 and S(_N)2 reactions. The choice of mechanism is influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.[2][3]
-
S(_N)1 Reactivity: The ability of benzyl bromide to undergo S(_N)1 reactions stems from the formation of a resonance-stabilized benzylic carbocation upon departure of the bromide ion.[4][5] This stability is comparable to that of tertiary carbocations.
-
S(_N)2 Reactivity: Despite being a primary halide, benzyl bromide is also highly reactive in S(_N)2 reactions. The transition state is stabilized by the delocalization of electron density into the adjacent π-system of the benzene ring.[6]
The following DOT script visualizes the general mechanism for nucleophilic substitution of benzyl bromide.
References
A Comparative Analysis of Alkylating Agents for the Synthesis of N-Alkylmorpholines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common alkylating agents used in the synthesis of N-alkylmorpholines, a critical moiety in numerous active pharmaceutical ingredients. The selection of an appropriate alkylating agent is paramount, directly influencing reaction efficiency, yield, and overall process safety and scalability. This document offers an objective analysis of various agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Introduction to N-Alkylation of Morpholine
The N-alkylation of morpholine is a fundamental and widely utilized C-N bond-forming reaction in organic synthesis. The general reaction involves the nucleophilic attack of the secondary amine of the morpholine ring on an electrophilic carbon atom of an alkylating agent, resulting in the formation of a tertiary amine, the N-alkylmorpholine derivative.
The choice of alkylating agent significantly impacts the reaction kinetics, yield, and purity of the final product. Key factors to consider include the reactivity of the agent, the nature of the leaving group, reaction conditions (temperature, solvent, base), and potential side reactions. This guide will compare several classes of alkylating agents, providing a framework for selecting the optimal reagent for a specific synthetic target.
Comparative Performance of Alkylating Agents
The following table summarizes the performance of various alkylating agents in the N-alkylation of morpholine. The data presented is a synthesis of typical results found in the literature and should be considered representative. Actual yields may vary based on specific substrate and reaction conditions.
| Alkylating Agent | Leaving Group | Typical Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Alkyl Iodides (e.g., Iodomethane) | I⁻ | Acetonitrile, DMF | K₂CO₃, Et₃N | 25-80 | 2-12 | 90-98 | High reactivity, good yields. | High cost, potential for over-alkylation. |
| Alkyl Bromides (e.g., Ethyl Bromide) | Br⁻ | Ethanol, Acetone | K₂CO₃, NaHCO₃ | 50-100 | 6-24 | 85-95 | Good reactivity, moderate cost. | Slower than iodides, requires heating. |
| Alkyl Chlorides (e.g., Benzyl Chloride) | Cl⁻ | DMF, Toluene | K₂CO₃, NaI (cat.) | 80-120 | 12-48 | 70-90 | Low cost, readily available. | Low reactivity, often requires high temperatures and catalyst. |
| Dialkyl Sulfates (e.g., Dimethyl Sulfate) | CH₃SO₄⁻ | Water, Toluene | NaOH, K₂CO₃ | 20-60 | 1-6 | 90-97 | Highly reactive, cost-effective for methylation. | Highly toxic and carcinogenic, requires careful handling. |
| Alkyl Tosylates (e.g., Ethyl Tosylate) | TsO⁻ | Acetonitrile, DMF | K₂CO₃ | 60-100 | 8-16 | 88-96 | Good leaving group, crystalline solids. | Higher molecular weight, generates stoichiometric tosylate waste. |
Reaction Mechanism and Experimental Workflow
The synthesis of N-alkylmorpholines generally follows an SN2 mechanism, where the nitrogen atom of morpholine acts as the nucleophile. The choice of alkylating agent and reaction conditions can be visualized in the following workflow.
Caption: General experimental workflow for the N-alkylation of morpholine.
The underlying chemical transformation can be represented by the following reaction pathway diagram.
Caption: SN2 reaction pathway for morpholine N-alkylation.
Detailed Experimental Protocols
Below are representative protocols for the synthesis of N-ethylmorpholine using an alkyl bromide and a dialkyl sulfate, illustrating the differences in reaction conditions and handling procedures.
Protocol 1: Synthesis of N-Ethylmorpholine using Ethyl Bromide
-
Materials:
-
Morpholine (1.0 eq)
-
Ethyl Bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (solvent)
-
Diethyl ether (for extraction)
-
Magnesium Sulfate (MgSO₄), anhydrous (for drying)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine, anhydrous potassium carbonate, and acetonitrile.
-
Begin stirring the suspension at room temperature.
-
Slowly add ethyl bromide to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethylmorpholine.
-
Purify the crude product by distillation to obtain pure N-ethylmorpholine.
-
Protocol 2: Synthesis of N-Methylmorpholine using Dimethyl Sulfate
-
Materials:
-
Morpholine (1.0 eq)
-
Dimethyl Sulfate (1.1 eq)
-
Sodium Hydroxide (NaOH), 20% aqueous solution
-
Toluene (solvent)
-
Brine (saturated NaCl solution)
-
Potassium Carbonate (K₂CO₃), anhydrous (for drying)
-
-
Procedure:
-
Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add morpholine and toluene.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Simultaneously, add dimethyl sulfate and a 20% aqueous solution of sodium hydroxide dropwise via separate dropping funnels, maintaining the internal temperature below 10 °C. The rate of addition should be controlled to keep the pH of the reaction mixture between 8 and 10.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and remove the toluene under reduced pressure.
-
The resulting crude N-methylmorpholine can be purified by distillation.
-
Safety and Handling Considerations
-
Alkyl Halides: These are generally volatile and lachrymatory. Handle in a fume hood.
-
Dialkyl Sulfates: Dimethyl sulfate and diethyl sulfate are extremely hazardous. They are potent alkylating agents to biological molecules, including DNA, and are considered carcinogenic. Avoid inhalation, ingestion, and skin contact. Always use appropriate PPE and have a quenching solution (e.g., ammonia solution) readily available in case of spills.
-
Bases: Strong bases like NaOH are corrosive. Handle with care. Anhydrous bases like K₂CO₃ can be hygroscopic.
Conclusion
The choice of an alkylating agent for morpholine synthesis is a trade-off between reactivity, cost, safety, and scalability. For high reactivity and excellent yields on a lab scale, alkyl iodides are a superior choice. For more cost-effective processes, alkyl bromides offer a good balance of reactivity and expense. Alkyl chlorides are the most economical but require more forcing conditions. Dialkyl sulfates, particularly dimethyl sulfate, are highly efficient for methylation but their extreme toxicity necessitates stringent safety protocols, making them more suitable for industrial settings with specialized handling capabilities. Researchers must weigh these factors carefully to select the most appropriate reagent for their specific synthetic needs.
Efficacy in Asymmetric Synthesis: A Comparative Analysis of (S)- and (R)-4-Benzyl-3-(chloromethyl)morpholine
To provide a framework for such a comparison and to guide researchers in evaluating similar chiral auxiliaries, this guide will present a methodological template. We will use the well-documented performance of a structurally related chiral auxiliary, (4S)-4-Benzyl-1,3-thiazolidin-2-one , in the asymmetric aldol reaction as an illustrative example. This will demonstrate how quantitative data is presented, how experimental protocols are detailed, and how workflows can be visualized.
Theoretical Framework: Enantiomeric Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to form predominantly one enantiomer of the product. The (S)- and (R)-enantiomers of an effective chiral auxiliary are expected to provide access to the opposite enantiomers of the product with comparable efficiency and stereoselectivity. The diagram below illustrates this fundamental principle.
Caption: General principle of using enantiomeric chiral auxiliaries for stereocontrol.
Illustrative Example: Asymmetric Aldol Reaction with (4S)-4-Benzyl-1,3-thiazolidin-2-one
To demonstrate the type of data required for a comparative guide, we present the results from the asymmetric aldol reaction of N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one with various aromatic aldehydes.[1][2][3] This chiral auxiliary, which is structurally analogous to the morpholine derivatives of interest, has been shown to be effective in controlling the stereochemical outcome of this carbon-carbon bond-forming reaction.
Data Presentation: Performance in Asymmetric Aldol Reactions
The following table summarizes the quantitative results for the titanium-mediated aldol reaction using the (S)-enantiomer of the thiazolidinone auxiliary. A comparative guide for the (S)- and (R)-morpholine derivatives would ideally present similar data for both enantiomers across a range of substrates.
| Entry | Aldehyde (ArCHO) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | (2'S,3'R)-3-hydroxy-2-methyl-3-phenylpropanoyl derivative | 86 | 97:3 |
| 2 | 4-Methylbenzaldehyde | (2'S,3'R)-3-hydroxy-2-methyl-3-(p-tolyl)propanoyl derivative | 78 | 93:7 |
| 3 | 4-Methoxybenzaldehyde | (2'S,3'R)-3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoyl derivative | 74 | 86:14 |
| 4 | 4-Chlorobenzaldehyde | (2'S,3'R)-3-(4-chlorophenyl)-3-hydroxy-2-methylpropanoyl derivative | 70 | 93:7 |
| 5 | 2-Chlorobenzaldehyde | (2'S,3'R)-3-(2-chlorophenyl)-3-hydroxy-2-methylpropanoyl derivative | 75 | 73:27 |
| 6 | 4-Nitrobenzaldehyde | (2'S,3'R)-3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoyl derivative | 81 | 90:10 |
Data extracted from a study on (4S)-Benzyl-1,3-thiazolidin-2-one.[1][2][3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for researchers to evaluate and implement a synthetic methodology. Below is the general procedure for the asymmetric aldol reaction cited in the table above.
General Procedure for the Asymmetric Aldol Reaction[1][2][3]
1. N-Acylation of the Chiral Auxiliary:
-
To a solution of (4S)-benzyl-1,3-thiazolidin-2-one (1.0 g, 5.18 mmol) in dichloromethane (DCM, 10 mL) at 0 °C, triethylamine (Et₃N, 2.46 g, 24.38 mmol) is added dropwise.
-
The mixture is stirred for 20 minutes, after which propionyl chloride (0.67 mL, 6.85 mmol) is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product, N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one, is extracted with DCM, dried over anhydrous Na₂SO₄, and purified by flash chromatography.
2. Asymmetric Aldol Addition:
-
A solution of the N-propionyl auxiliary (1.0 equiv) in anhydrous DCM is cooled to -15 °C under an inert atmosphere.
-
Titanium tetrachloride (TiCl₄, 1.5 equiv) is added dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 1.5 equiv).
-
The mixture is stirred for 30 minutes at -15 °C.
-
A solution of the corresponding aldehyde (1.5 equiv) in DCM is added dropwise.
-
The reaction mixture is stirred for 12 hours at -15 °C and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aldol adduct is extracted with DCM, dried over anhydrous Na₂SO₄, and purified by flash chromatography.
Workflow Visualization
Visualizing the experimental workflow can provide a clear and concise overview of the process. The following diagram, generated using Graphviz, illustrates the key steps of the asymmetric aldol reaction protocol described above.
Caption: Experimental workflow for the asymmetric aldol reaction.
Conclusion
While a direct comparative guide on the efficacy of (S)- versus (R)-4-benzyl-3-(chloromethyl)morpholine in asymmetric synthesis is currently not possible due to a lack of published data, the framework presented here provides a clear methodology for how such a comparison should be structured. The illustrative example using a related thiazolidinone auxiliary highlights the importance of presenting clear, quantitative data in tabular form, providing detailed and reproducible experimental protocols, and using visualizations to clarify complex workflows. Researchers investigating the utility of the titular morpholine derivatives are encouraged to publish their findings in a similar format to enrich the field of asymmetric synthesis.
References
Spectroscopic Analysis of 4-Benzyl-3-(chloromethyl)morpholine and its Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the confirmation of reaction products of 4-Benzyl-3-(chloromethyl)morpholine, a versatile building block in medicinal chemistry. The following sections detail the expected analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a comparative analysis with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as an alternative method. Detailed experimental protocols and data interpretation are provided to assist researchers in selecting the most appropriate analytical strategy for their synthetic needs.
Spectroscopic Characterization of this compound
The structural confirmation of this compound and its subsequent reaction products relies on a combination of spectroscopic methods. Each technique provides unique and complementary information regarding the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of the title compound and its derivatives.
Expected ¹H NMR Spectral Data: The proton NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum reveals the number of unique carbon environments and their nature (aliphatic, aromatic, etc.).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands: The IR spectrum will display characteristic absorption bands corresponding to the various functional groups within the this compound molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrometry Data: The mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the cleavage of specific bonds.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for detailed structural information, quantitative data, or high-throughput screening.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed information on proton environment and connectivity. | Unambiguous structure elucidation, quantitative analysis (qNMR). | Requires relatively pure sample, larger sample amount needed compared to MS. |
| ¹³C NMR | Information on the carbon skeleton of the molecule. | Confirms the number and type of carbon atoms. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| FTIR | Identification of functional groups. | Fast, non-destructive, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Mass Spec | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount required, can be coupled with chromatography (GC-MS, LC-MS). | Isomers may not be distinguishable without fragmentation analysis. |
| HPLC-UV | Purity assessment and quantification. | High-throughput, excellent for quantitative analysis, can separate complex mixtures. | Requires a chromophore for UV detection; derivatization may be necessary for compounds with poor UV absorbance.[1] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that covers the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Apply Fourier transformation to the raw data (FID). Perform phase and baseline corrections to obtain a clean spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy[3][4][5]
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a drop can be placed on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample on the ATR crystal and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)[6][7][8]
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method: Use a suitable capillary column (e.g., a nonpolar DB-5 or a similar phase). Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C). Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 280 °C) to ensure separation of the components.
-
MS Method: Use electron ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-500).
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)[1][9][10]
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
HPLC System: Use a C18 reverse-phase column. The mobile phase can be a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: Set the UV detector to a wavelength where the benzyl group absorbs (typically around 254 nm).
-
Analysis: Inject the sample and record the chromatogram. The retention time can be used for identification (when compared to a standard), and the peak area can be used for quantification. For compounds lacking a strong chromophore, derivatization with a UV-active agent may be necessary.[1]
Analysis of Reaction Products
The chloromethyl group in this compound is a reactive site for nucleophilic substitution reactions. Spectroscopic analysis is crucial to confirm the identity of the resulting products.
Example Reaction: Substitution with an alcohol (e.g., methanol to form 4-benzyl-3-(methoxymethyl)morpholine)
-
¹H NMR: The disappearance of the chloromethyl signal and the appearance of a new singlet for the methoxy group (around 3.3-3.5 ppm) and a new signal for the -CH₂-O- group would be observed.
-
¹³C NMR: The signal for the chloromethyl carbon would be replaced by a new signal for the methoxymethyl carbon, shifted downfield.
-
FTIR: The C-Cl stretching vibration would disappear. A new C-O stretching band for the ether linkage would appear around 1100 cm⁻¹.
-
MS: The molecular ion peak would shift to a higher m/z value corresponding to the mass of the new product. The fragmentation pattern would also change, reflecting the new ether linkage.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process and a typical reaction pathway for this compound.
Caption: Workflow for the spectroscopic analysis of reaction products.
References
Limited Public Data Curbs Comprehensive Comparison of 4-Benzyl-3-(chloromethyl)morpholine Derivatives' Biological Activities
A comprehensive analysis of the biological activities of compounds derived from 4-Benzyl-3-(chloromethyl)morpholine is significantly hampered by a scarcity of publicly available research. While the morpholine scaffold is a common feature in a wide array of biologically active compounds, specific derivatives from this particular starting material are not extensively documented in scientific literature, preventing a broad comparative guide to their performance.
The most well-defined biological role for this class of compounds is their activity as dopamine D4 receptor antagonists. Research in this area has led to the development of potent and selective antagonists, highlighting the potential of the 4-benzyl-3-(substituted methyl)morpholine scaffold in neuroscience drug discovery.
Dopamine D4 Receptor Antagonism
One key area of investigation for derivatives of (S)-4-Benzyl-3-(chloromethyl)morpholine has been in the development of antagonists for the dopamine D4 receptor, a G-protein coupled receptor implicated in various neuropsychiatric disorders. The following data summarizes the structure-activity relationship (SAR) of a series of alkoxymethyl morpholine analogs synthesized from (S)-2-(hydroxymethyl)morpholine, a direct precursor to the chloromethyl derivative.
Table 1: Dopamine D4 Receptor Binding Affinity (Ki) of 4-Benzyl-3-(alkoxymethyl)morpholine Analogs
| Compound ID | R¹ (Substitution on Benzyl Group) | R² (Alkoxy Substituent) | Ki (nM) |
| ML398 | 4-Chloro | Phenyl | 36 |
| 4a | 4-Chloro | Phenyl | 42 |
| 4b | 3,4-Dimethyl | Phenyl | 12.3 |
| 4d | Naphthyl | Phenyl | 17.8 |
| 4e | 2-Quinoline | Phenyl | 310 |
| 4f | 3-Chloro-4-fluoro | Phenyl | 170 |
| 4h | 3,4-Difluoro | Phenyl | 150 |
| 5a | 4-Chlorobenzyl | 5-Pyrimidine | Weak Activity |
Experimental Protocols
Synthesis of Chiral Alkoxymethyl Morpholine Analogs:
The general synthetic route to access these compounds is outlined below. The initial step involves the coupling of a protected chiral morpholine with an appropriate aryl bromide. Subsequent deprotection and reductive amination yield the final compounds.
Dopamine Receptor Binding Assay:
The affinity of the synthesized compounds for the dopamine D4 receptor was determined using a competitive binding assay. The assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Signaling Pathways
Compounds that act as antagonists at the dopamine D4 receptor block the downstream signaling cascade initiated by the binding of dopamine. This typically involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
While the data on dopamine D4 receptor antagonism provides a glimpse into the potential of this chemical scaffold, the absence of studies on other biological targets, such as kinases, ion channels, or other receptor families, as well as a lack of data on anticancer, anti-inflammatory, or antimicrobial activities, makes a comprehensive comparison impossible at this time. Further research is required to fully elucidate the biological activity profile of compounds derived from this compound.
A Comparative Analysis of Bases in Nucleophilic Substitution Reactions of 4-Benzyl-3-(chloromethyl)morpholine
For researchers, scientists, and drug development professionals, the choice of base in a chemical reaction is pivotal, influencing yield, reaction time, and purity. This guide provides an objective comparison of different bases for nucleophilic substitution reactions involving 4-Benzyl-3-(chloromethyl)morpholine, a key intermediate in the synthesis of various biologically active compounds.
This comparative study examines the performance of three common classes of bases—an inorganic carbonate (Potassium Carbonate), a tertiary amine (Triethylamine), and an alkoxide (Potassium tert-butoxide)—in the context of nucleophilic substitution at the chloromethyl group of this compound. The findings are supported by experimental data from analogous reactions, providing a framework for informed base selection in synthetic protocols.
Comparative Performance of Bases
The selection of a suitable base is critical for the efficient synthesis of 4-benzyl-3-(substituted-methyl)morpholine derivatives. The following table summarizes quantitative data from analogous nucleophilic substitution reactions on similar benzyl-halogenated morpholine structures, offering insights into the expected performance of different bases.
| Base | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Carbonate (K₂CO₃) | 2-chloro-6-methyl thiophenol | DMF | Room Temp. | 5 | Not Specified | [1] |
| Triethylamine (Et₃N) | Morpholine | Dichloromethane | Room Temp. | 1 | 95 | [2] |
| Potassium tert-butoxide (t-BuOK) | 2-ethoxyphenol | Not Specified | Not Specified | Not Specified | 91 | [3] |
Note: The data presented is derived from reactions on structurally similar compounds and is intended to be illustrative for comparative purposes.
Reaction Workflow and Mechanism
The fundamental reaction is a nucleophilic substitution, typically proceeding via an SN2 mechanism. The base plays a crucial role in either deprotonating the nucleophile, thereby increasing its nucleophilicity, or acting as an acid scavenger to neutralize the HCl generated during the reaction.
Caption: General workflow for the base-mediated nucleophilic substitution of this compound.
Detailed Experimental Protocols
The following are representative experimental protocols adapted from literature for reactions analogous to those of this compound, illustrating the application of different bases.
Protocol 1: Reaction with a Thiophenol using Potassium Carbonate
This protocol is adapted from the synthesis of benzyl morpholine derivatives.[1]
Materials:
-
(2R)-4-benzyl-2[(S)-bromo(phenyl)methyl]morpholine (1.0 eq)
-
2-chloro-6-methyl thiophenol (6.0 eq)
-
Anhydrous Potassium Carbonate (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of (2R)-4-benzyl-2[(S)-bromo(phenyl)methyl]morpholine and 2-chloro-6-methyl thiophenol in anhydrous DMF at room temperature under a nitrogen atmosphere, add potassium carbonate.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Upon completion, dilute the reaction mixture with methanol.
-
The product can be purified by column chromatography.
Protocol 2: Amidation Reaction using Triethylamine
This protocol is based on the amidation of benzoyl chloride with morpholine.[2]
Materials:
-
Morpholine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Benzoyl chloride (1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of morpholine and triethylamine in dichloromethane at ambient temperature, carefully add benzoyl chloride.
-
Stir the reaction mixture for an additional hour.
-
Add water to the reaction mixture.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic extracts with water and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
Protocol 3: Ether Synthesis using Potassium tert-butoxide
This protocol is inferred from the synthesis of Reboxetine.[3]
Materials:
-
N-benzyl-protected morpholine bromide derivative (1.0 eq)
-
2-ethoxyphenol (1.0 eq)
-
Potassium tert-butoxide (t-BuOK)
Procedure:
-
In a suitable reaction vessel, dissolve the N-benzyl-protected morpholine bromide derivative and 2-ethoxyphenol in an appropriate anhydrous solvent.
-
Add potassium tert-butoxide to the mixture.
-
Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).
-
The work-up would typically involve quenching the reaction, extraction, and purification by chromatography or recrystallization.
Discussion of Base Selection
-
Potassium Carbonate (K₂CO₃): As a mild inorganic base, K₂CO₃ is effective in reactions where the nucleophile is sufficiently acidic to be deprotonated or when acting as an acid scavenger. It is advantageous due to its low cost, ease of handling, and simple removal during work-up. However, its limited solubility in many organic solvents can sometimes lead to longer reaction times.
-
Triethylamine (Et₃N): A common organic base, triethylamine is highly soluble in a wide range of organic solvents. It is primarily used as an acid scavenger. Its volatility allows for easy removal after the reaction. Care must be taken as it can sometimes lead to the formation of quaternary ammonium salt byproducts.
-
Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base, t-BuOK is capable of deprotonating even weakly acidic nucleophiles, such as phenols, thereby significantly enhancing their reactivity.[3] Its high reactivity allows for faster reaction rates but may require more stringent anhydrous conditions to prevent decomposition. Its use may also introduce challenges in product purification due to its higher reactivity and potential to promote side reactions.
References
A Comparative Guide to the Enantiomeric Purity Analysis of 4-Benzyl-3-(chloromethyl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of chiral pharmaceutical compounds. For 4-Benzyl-3-(chloromethyl)morpholine derivatives, which are key intermediates in the synthesis of various biologically active molecules, ensuring high enantiomeric excess is paramount. This guide provides an objective comparison of analytical techniques for the enantiomeric purity analysis of these derivatives, supported by established methodologies for structurally similar compounds.
Comparison of Analytical Techniques
The primary methods for the enantiomeric purity analysis of chiral amines and their derivatives include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited to different analytical needs.
| Technique | Principle | Common Stationary/Mobile Phase or Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | CSP: Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD). Mobile Phase: n-Hexane/Isopropanol or Ethanol with a basic modifier (e.g., diethylamine). | High resolution and selectivity, well-established methods for similar compounds, robust and reproducible. | Can be time-consuming, requires chiral-specific columns which can be expensive. |
| Chiral SFC | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP. | CSP: Similar to HPLC (polysaccharide-based). Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., Methanol, Ethanol) and an additive. | Faster analysis times than HPLC, reduced solvent consumption ("greener" chemistry), high efficiency. | Requires specialized instrumentation, method development can be complex. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | CSA: Chiral acids, alcohols, or macrocycles that induce chemical shift differences between enantiomers. | No separation required, provides structural information, can be non-destructive. | Lower sensitivity and accuracy for minor enantiomer detection compared to chromatographic methods, requires higher sample concentrations. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for structurally related morpholine derivatives and are expected to be highly applicable to this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on the successful enantioseparation of benzyl morpholine derivatives and related pharmaceutical compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol) in a ratio typically ranging from 90:10 to 70:30 (v/v).
-
Additive: 0.1% Diethylamine (DEA) is added to the mobile phase to improve peak shape and reduce tailing of the basic morpholine analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a high-speed alternative to HPLC for chiral separations.
-
Instrumentation: An analytical SFC system with a back-pressure regulator and a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.
-
Mobile Phase: Supercritical CO₂ and a co-solvent (modifier) such as methanol or ethanol. A typical gradient would be from 5% to 40% co-solvent.
-
Additive: 0.1% Diethylamine (DEA) or another suitable basic modifier in the co-solvent.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique is useful for a rapid, non-separative determination of enantiomeric excess.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A suitable chiral acid (e.g., (R)-(-)-Mandelic acid) or another commercially available CSA.
-
Solvent: Deuterated chloroform (CDCl₃) or another appropriate deuterated solvent.
-
Procedure:
-
Dissolve a known amount of the this compound derivative in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of the CSA to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.
-
-
Quantification: The enantiomeric excess (% ee) is calculated by integrating the signals of the two diastereomers.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical techniques.
A Cost-Benefit Analysis of 4-Benzyl-3-(chloromethyl)morpholine in Synthetic Chemistry
In the landscape of synthetic organic chemistry, the choice of alkylating agent is pivotal, influencing not only the efficiency and yield of a reaction but also the overall cost and scalability of the process. This guide provides a comprehensive cost-benefit analysis of 4-Benzyl-3-(chloromethyl)morpholine, a chiral morpholine derivative, as a reagent for introducing the N-benzylmorpholine-3-ylmethyl moiety onto various substrates. Its performance is compared with more conventional benzylation strategies, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Executive Summary
This compound serves as a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery where the morpholine scaffold is a privileged structure known to enhance pharmacokinetic properties.[1] The primary advantage of this reagent lies in its ability to introduce a pre-functionalized, chiral morpholine ring in a single step. However, its utility is weighed against its synthesis cost and reactivity compared to simpler, more common benzylating agents like benzyl bromide. This analysis reveals that while the initial cost of this compound may be higher, its use can be justified in later-stage drug development where the specific stereochemistry and functionality of the morpholine moiety are crucial for biological activity.
Synthesis and Cost Analysis
The synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine is a two-step process commencing from the commercially available (S)-morpholin-3-ylmethanol. The protocol involves an initial benzylation of the morpholine nitrogen followed by chlorination of the primary alcohol.
Experimental Protocol: Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine
Step 1: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol
-
Reactants: (S)-Morpholin-3-ylmethanol, Benzyl bromide, N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Acetonitrile (MeCN).
-
Procedure: To a solution of (S)-morpholin-3-ylmethanol in acetonitrile at room temperature (~20°C), N,N-diisopropylethylamine is added, followed by the dropwise addition of benzyl bromide. The reaction mixture is stirred for 2 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions, dried over sodium sulfate, filtered, and concentrated.
-
Yield: 89%.
Step 2: Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine
-
Reactant: (S)-(4-Benzylmorpholin-3-yl)methanol, Thionyl chloride (SOCl₂).
-
Solvent: Dichloromethane.
-
Procedure: The alcohol intermediate is dissolved in dichloromethane at room temperature, and thionyl chloride is added. The mixture is stirred for 15 hours.
-
Workup: The reaction is quenched by the addition of aqueous sodium hydroxide, followed by neutralization with 2N hydrochloric acid. The product is extracted with dichloromethane, washed with water and brine, dried, and concentrated.
-
Yield: Quantitative (100%).
Cost Comparison of Starting Materials and Reagents
The following table provides an approximate cost analysis of the reagents required for the synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine and a comparison with alternative, simpler reagents for benzylation. Prices are based on commercially available listings and may vary.
| Reagent | Role | Approximate Price (USD) |
| (S)-Morpholin-3-ylmethanol hydrochloride | Starting Material | Varies significantly based on supplier and purity. |
| Thionyl chloride | Chlorinating Agent | $18/kg[2], $120/50g[3] |
| Benzyl bromide | Benzylating Agent | $18/25g[4], $45/100g[4], $133/500g[4], $650/50kg[5] |
| Benzylamine | Alternative Starting Material | ~$3203/MT[6] |
| 2-(Chloromethyl)morpholine hydrochloride | Alternative Reagent | $51.75/100mg, $362.25/5g |
Note: The price for (S)-morpholin-3-ylmethanol hydrochloride is subject to inquiry from various suppliers.
The analysis indicates that the multi-step synthesis and the cost of the chiral starting material contribute to a higher overall cost for this compound compared to a simple reagent like benzyl bromide.
Performance Comparison in Synthesis
Alkylation Reactions
Benzylating agents are commonly used for the N-alkylation of amines and O-alkylation of phenols. The reactivity of the alkylating agent is a key performance indicator.
Table 2: Comparison of Benzylating Agents
| Alkylating Agent | Structure | Key Advantages | Key Disadvantages |
| This compound | Chiral, functionalized morpholine | Introduces a chiral, pre-functionalized morpholine moiety in one step. | Higher cost, multi-step synthesis, potentially lower reactivity than benzyl bromide. |
| Benzyl Bromide | Simple benzyl halide | High reactivity, readily available, low cost.[7] | Lacks the specific functionality of the morpholine derivative. |
| 2-(Chloromethyl)morpholine | Non-benzylated morpholine | Provides the morpholine-methyl group for subsequent benzylation or other modifications. | Requires an additional benzylation step. |
| Benzylamine + Chloroacetyl chloride | Two-part alternative | Readily available starting materials. | Multi-step process to construct the morpholine ring. |
The use of this compound is most advantageous when the target molecule requires the specific (S)-4-benzylmorpholin-3-ylmethyl substructure. For simple benzylation, benzyl bromide is the more cost-effective and reactive choice.[7]
Experimental Workflow and Logical Relationships
The decision-making process for selecting a benzylating agent can be visualized as a logical workflow.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.indiamart.com [m.indiamart.com]
- 3. Thionyl chloride, 99%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Benzyl Bromide | 100-39-0 | TCI AMERICA [tcichemicals.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Benzylamine Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Amine Alkylation: Alternatives to 4-Benzyl-3-(chloromethyl)morpholine
For researchers and professionals in drug development, the efficient and selective alkylation of amines is a cornerstone of synthesizing novel molecular entities. 4-Benzyl-3-(chloromethyl)morpholine is a valuable reagent for introducing the 4-benzylmorpholin-3-ylmethyl moiety. However, its reactivity, and by extension, the efficiency of the alkylation, can be modulated by employing alternative reagents. This guide provides a comprehensive comparison of viable alternatives, focusing on reagents with superior leaving groups and a reductive amination strategy.
Introduction to the Alternatives
The primary alternatives to this compound for the alkylation of amines revolve around two main strategies: enhancing the leaving group ability for a direct S(_N)2 substitution or shifting the reaction mechanism entirely to a reductive amination pathway. The direct substitution alternatives involve replacing the chloride with a sulfonate ester, namely a mesylate or a tosylate. The reductive amination alternative utilizes the corresponding aldehyde, 4-benzylmorpholine-3-carbaldehyde.
All three alternatives originate from a common precursor, (4-benzylmorpholin-3-yl)methanol, which can be synthesized and then converted to the desired alkylating agent.
Synthetic Pathways
The journey to the final alkylated amine product begins with the common intermediate, (4-benzylmorpholin-3-yl)methanol. From this alcohol, the four compared reagents can be synthesized, each then reacting with a target amine to yield the desired product.
Caption: Synthetic pathways from a common alcohol precursor.
Comparison of Alkylating Agents
The choice of alkylating agent can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. Below is a comparative summary of the four reagents.
| Feature | This compound | 4-Benzyl-3-(mesyloxymethyl)morpholine | 4-Benzyl-3-(tosyloxymethyl)morpholine | 4-Benzylmorpholine-3-carbaldehyde |
| Reaction Type | S(_N)2 Nucleophilic Substitution | S(_N)2 Nucleophilic Substitution | S(_N)2 Nucleophilic Substitution | Reductive Amination |
| Leaving Group | Chloride (Cl⁻) | Mesylate (MsO⁻) | Tosylate (TsO⁻) | N/A |
| Reactivity | Moderate | High | High | N/A (Different Mechanism) |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent | Good to Excellent |
| Reaction Conditions | Often requires heating, strong base | Milder conditions, often room temp. | Milder conditions, often room temp. | Requires a reducing agent (e.g., NaBH(OAc)(_3)) |
| Advantages | Reagent is relatively stable. | Excellent leaving group, high yields. | Excellent leaving group, high yields. | Broader amine scope (incl. less nucleophilic amines). |
| Disadvantages | Moderate reactivity may require forcing conditions; potential for side reactions. | Mesylating agent (MsCl) is moisture sensitive. | Tosylating agent (TsCl) is a solid, which can be less convenient than a liquid. | Requires a stoichiometric reducing agent. |
| Number of Steps from Alcohol | 1 | 1 | 1 | 1 |
Experimental Protocols
Detailed methodologies for the preparation of the reagents from (4-benzylmorpholin-3-yl)methanol and their subsequent reaction with a model amine, piperidine, are provided below.
Preparation of (4-benzylmorpholin-3-yl)methanol (Common Precursor)
A general synthesis involves the N-benzylation of commercially available (morpholin-3-yl)methanol.
-
Procedure: To a solution of (morpholin-3-yl)methanol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base (e.g., K(_2)CO(_3), 1.5 eq). Benzyl bromide or benzyl chloride (1.1 eq) is then added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). The reaction is then worked up by quenching with water, extracting with an organic solvent, and purifying by chromatography to yield (4-benzylmorpholin-3-yl)methanol.
Amine Alkylation using this compound
-
Reagent Preparation: (4-benzylmorpholin-3-yl)methanol (1.0 eq) is dissolved in dichloromethane. Thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure to yield the crude chloride, which can be used directly or purified.
-
Alkylation Protocol: To a solution of piperidine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) in acetonitrile, a solution of this compound (1.0 eq) in acetonitrile is added. The mixture is heated to reflux and monitored until completion. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Amine Alkylation using 4-Benzyl-3-(mesyloxymethyl)morpholine
-
Reagent Preparation: To a solution of (4-benzylmorpholin-3-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours. The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to give the mesylate.
-
Alkylation Protocol: A solution of 4-benzyl-3-(mesyloxymethyl)morpholine (1.0 eq), piperidine (1.2 eq), and K(_2)CO(_3) (2.0 eq) in acetonitrile is stirred at room temperature or heated gently (e.g., 50 °C). Upon completion, the solids are filtered off, the solvent is removed, and the residue is purified by chromatography.
Amine Alkylation using 4-Benzyl-3-(tosyloxymethyl)morpholine
-
Reagent Preparation: To a solution of (4-benzylmorpholin-3-yl)methanol (1.0 eq) in pyridine at 0 °C, p-toluenesulfonyl chloride (TsCl, 1.2 eq) is added portion-wise. The mixture is stirred and allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO(_3), and brine, then dried and concentrated to yield the tosylate.
-
Alkylation Protocol: The procedure is analogous to the alkylation with the mesylate, typically requiring similar or slightly more forcing conditions due to the bulkier tosyl group.
Reductive Amination using 4-Benzylmorpholine-3-carbaldehyde
-
Reagent Preparation (Oxidation): To a solution of (4-benzylmorpholin-3-yl)methanol (1.0 eq) in dichloromethane, Dess-Martin periodinane (DMP, 1.5 eq) is added at room temperature. The reaction is stirred for 1-3 hours until the alcohol is consumed. The reaction is quenched with a saturated solution of NaHCO(_3) and Na(_2)S(_2)O(_3). The layers are separated, and the organic layer is washed, dried, and concentrated to yield the aldehyde.
-
Reductive Amination Protocol: To a solution of 4-benzylmorpholine-3-carbaldehyde (1.0 eq) and piperidine (1.1 eq) in dichloroethane, sodium triacetoxyborohydride (NaBH(OAc)(_3), 1.5 eq) is added. A small amount of acetic acid may be added to catalyze imine formation. The reaction is stirred at room temperature until completion. The reaction is quenched with saturated NaHCO(_3) solution, and the product is extracted, dried, and purified by chromatography.
Decision-Making Workflow
The selection of the most appropriate reagent depends on several factors, including the nucleophilicity of the amine, the desired reaction conditions, and the overall synthetic route.
A Comparative Guide to Substituted Chloromethylmorpholines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted chloromethylmorpholines are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential as versatile scaffolds for the development of novel therapeutic agents. The presence of the morpholine ring, a privileged structure in drug discovery, often imparts favorable physicochemical properties, while the reactive chloromethyl group serves as a key handle for synthetic modifications and potential interactions with biological targets. This guide provides a comparative analysis of the applications of substituted chloromethylmorpholines, with a focus on their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.
Anticancer Applications: A Comparative Analysis
Substituted morpholine derivatives have demonstrated significant potential as anticancer agents. Their efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates greater potency.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various substituted morpholine derivatives against different human cancer cell lines, compared with standard chemotherapeutic agents.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Morpholine-Benzimidazole-Oxadiazole Derivative (5h) | HT-29 (Colon) | 3.103 ± 0.979 | Sorafenib | 0.037 ± 0.001 |
| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 | Sorafenib | 5.2 ± 0.07 |
| Morpholine Substituted Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | Colchicine | - |
| A549 (Lung) | 8.55 ± 0.67 | Colchicine | - | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | Colchicine | - | |
| Bisnaphthalimide with 4-morpholine (A6) | MGC-803 (Gastric) | 0.09 | Mitonafide | - |
| Morpholino Anthracycline (KRN8602) | (Cardiotoxicity Study) | No measurable toxicity | Doxorubicin | Significant toxicity |
Table 1: Comparative in vitro cytotoxicity of substituted morpholine derivatives against various cancer cell lines.[1][2][3][4][5]
The data indicates that substituted morpholines exhibit a wide range of cytotoxic potencies. For instance, the bisnaphthalimide derivative A6 shows exceptionally high potency against gastric cancer cells.[4] The morpholine-benzimidazole-oxadiazole derivative 5h also demonstrates significant activity against colon cancer cells, comparable to the standard drug sorafenib.[1] Furthermore, the morpholino anthracycline KRN8602 was found to have no measurable cardiotoxicity compared to the widely used but cardiotoxic drug, doxorubicin, highlighting the potential of the morpholine moiety to improve the safety profile of anticancer agents.[5]
Mechanism of Action: Induction of Apoptosis
A common mechanism by which many anticancer agents, including morpholine derivatives, exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[3] This process is tightly regulated by a cascade of enzymes called caspases.
Apoptosis Signaling Pathway
The diagram below illustrates the two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave various cellular substrates, leading to the dismantling of the cell.[6][7]
Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Studies on various morpholine derivatives have shown that they can induce apoptosis through the activation of caspases, including caspase-3 and caspase-9.[8][9]
Experimental Protocols
Synthesis of Substituted Chloromethylmorpholines
A general procedure for the synthesis of N-substituted chloroacetylmorpholines involves the reaction of morpholine with chloroacetyl chloride.[10] Further substitutions can be made to the morpholine ring or by reacting the chloroacetyl group with other nucleophiles.
Synthesis of 4-(2-Chloroacetyl)morpholine [10]
-
Materials: Morpholine, diethyl ether, triethylamine, chloroacetyl chloride, crushed ice, ethanol, water.
-
Procedure:
-
To a mixture of morpholine in diethyl ether and triethylamine, add chloroacetyl chloride dropwise at 5-10°C.
-
Stir the reaction mixture for 6 hours and then leave it at room temperature for 24 hours.
-
Pour the mixture into crushed ice.
-
Collect the solid precipitate, dry it, and recrystallize from a mixture of ethanol and water.
-
Synthesis of 4-(2-Chloroethyl)morpholine Hydrochloride [11]
-
Materials: 2-Morpholinoethan-1-ol, dichloromethane, N,N-dimethylformamide (catalytic amount), thionyl chloride, saturated sodium bicarbonate solution.
-
Procedure:
-
To a stirred solution of 2-morpholinoethan-1-ol in dichloromethane with a catalytic amount of DMF at 0°C, slowly add thionyl chloride.
-
Heat the reaction mixture to 40°C overnight, monitoring the reaction progress by TLC.
-
After completion, remove the solvent by vacuum evaporation.
-
Dilute the crude product with dichloromethane and wash with saturated sodium bicarbonate solution.
-
Concentrate the organic layer under reduced pressure to obtain the crude residue.
-
Purify the crude product by column chromatography.
-
The following diagram illustrates a general workflow for the synthesis of substituted morpholine derivatives and their subsequent biological evaluation.
Figure 2: General workflow for the synthesis and biological evaluation of substituted morpholines.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Materials: 96-well plates, cancer cell lines, culture medium, substituted chloromethylmorpholine derivatives, MTT solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.
-
Conclusion
Substituted chloromethylmorpholines represent a promising class of compounds in drug discovery, particularly in the development of novel anticancer agents. The available data demonstrates their potential to exhibit high cytotoxic potency, and in some cases, improved safety profiles compared to existing drugs. The induction of apoptosis is a key mechanism of action for many of these derivatives. The synthetic accessibility and the possibility for diverse substitutions on the morpholine scaffold provide a rich avenue for further optimization and development of new therapeutic candidates. This guide provides a foundational overview to aid researchers in the synthesis, evaluation, and mechanistic understanding of this important class of molecules.
References
- 1. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative cardiotoxicity of doxorubicin and a morpholino anthracycline derivative (KRN8602) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. prepchem.com [prepchem.com]
Safety Operating Guide
Proper Disposal Procedures for 4-Benzyl-3-(chloromethyl)morpholine
Disclaimer: This document provides guidance on the proper disposal of 4-Benzyl-3-(chloromethyl)morpholine and is intended for use by trained laboratory personnel. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the most current Safety Data Sheet (SDS) for this chemical before handling and disposal. All procedures must comply with local, state, and federal regulations.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary hazards identified from GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications include severe skin and eye damage.[1][2]
Hazard Identification:
| Hazard Class | GHS Classification | Description |
| Skin Corrosion/Irritation | Skin Corr. 1B | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | Eye Dam. 1 | Causes serious eye damage.[2] |
| Acute Toxicity, Oral | Acute Tox. 4 | Harmful if swallowed.[2] |
| Specific Target Organ Toxicity | STOT SE 3 | May cause respiratory irritation.[2] |
Due to its classification as a chlorinated organic compound, improper disposal can lead to environmental contamination.[3][4][5] High-temperature incineration is often required for the complete and permanent disposal of such residues.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.[6][7]
Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][8] | Protects against splashes and dust, preventing severe eye damage. |
| Skin Protection | Chemical-resistant gloves (inspect before use), and an impervious lab coat or gown.[8][9] | Prevents skin contact which can cause severe burns. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated or ventilation is inadequate.[1] | Protects against inhalation, which may cause respiratory irritation. |
| Hand Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[8][9] | Prevents skin absorption and cross-contamination. |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled through a licensed professional waste disposal service.[8][9] Do not attempt to dispose of this chemical down the drain or in regular trash.
Operational Disposal Plan:
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves, pipette tips), in a dedicated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical and kept closed when not in use.[10]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., Corrosive).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and final disposal.[8]
-
The preferred method of disposal for chlorinated organic compounds is typically high-temperature incineration equipped with an afterburner and scrubber to prevent atmospheric pollution.[3][9]
-
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains.[8][11]
-
Cleanup:
Caption: Emergency response workflow for a chemical spill.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention as the chemical causes severe skin burns.[1][8]
-
After Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
References
- 1. echemi.com [echemi.com]
- 2. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. capotchem.com [capotchem.com]
- 10. targetmol.com [targetmol.com]
- 11. pentachemicals.eu [pentachemicals.eu]
Personal protective equipment for handling 4-Benzyl-3-(chloromethyl)morpholine
For Immediate Reference: Treat 4-Benzyl-3-(chloromethyl)morpholine as a corrosive and hazardous chemical. Handle with extreme caution in a controlled laboratory environment. This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to ensure personal safety and environmental compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are its potential corrosivity and irritant properties.[1] All personnel must be equipped with the appropriate PPE to prevent any direct contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][2][3] | Protects against splashes of the chemical which can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact which can lead to severe burns.[1] |
| Body Protection | Chemical-resistant lab coat or apron.[1] | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[4][5] | Minimizes the risk of inhaling potentially irritating or harmful vapors. |
| Foot Protection | Closed-toe shoes.[4] | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have a spill kit and emergency contact information readily accessible.
-
Verify that an emergency eyewash station and safety shower are unobstructed and operational.[3]
2. Donning PPE:
-
Follow the correct sequence for putting on PPE to ensure maximum protection.[6][7] A general sequence is to first put on the lab coat, followed by respiratory protection (if necessary, though working in a fume hood is the primary control), then eye and face protection, and finally gloves.[6][7]
3. Handling the Compound:
-
Carefully open the container within the fume hood.
-
Use appropriate tools (e.g., spatula, pipette) to handle the chemical.
-
Avoid generating dust or aerosols.
-
Keep the container tightly sealed when not in use.[8]
4. Post-Handling:
-
Decontaminate any equipment that has come into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated materials according to the disposal plan.
5. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination. A common doffing sequence is to remove gloves first, followed by the face shield and goggles, then the lab coat, and finally respiratory protection if worn.[6][7]
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[3][9][10][11] Remove contaminated clothing while under the shower.[10][11] Seek immediate medical attention.[12] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[3][10] Seek immediate medical attention.[11][12] |
| Inhalation | Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.[10] |
| Spill | For a small spill within a fume hood, use an appropriate absorbent material to contain and clean up the spill.[1] Place the absorbed material in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department. |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[1][10] Do not dispose of this chemical down the drain or in regular trash.[1][8]
1. Waste Segregation:
-
Collect all waste contaminated with this compound, including gloves, pipette tips, and absorbent paper, in a dedicated and clearly labeled hazardous waste container.[13]
-
Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[8][14]
2. Waste Container:
-
Use a chemically compatible and leak-proof container, such as a high-density polyethylene (HDPE) bottle.[2] Do not use metal containers as halogenated compounds can degrade and corrode them.[1]
-
The container must be kept closed except when adding waste.[8][12]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][12]
4. Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area away from incompatible materials.[1]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed chemical waste disposal service.[2][15] The typical disposal method for such compounds is incineration at a permitted hazardous waste facility.[6]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. tersusenv.com [tersusenv.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 6. capotchem.com [capotchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. bucknell.edu [bucknell.edu]
- 11. vumc.org [vumc.org]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
